molecular formula C7H7BCl2O3 B179596 3,5-Dichloro-4-methoxyphenylboronic acid CAS No. 175883-61-1

3,5-Dichloro-4-methoxyphenylboronic acid

Cat. No.: B179596
CAS No.: 175883-61-1
M. Wt: 220.84 g/mol
InChI Key: JHCLSOGJYUVJNQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BCl2O3 and its molecular weight is 220.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCLSOGJYUVJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400702
Record name 3,5-Dichloro-4-methoxyphenylboronic acid
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Molecular Weight

220.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175883-61-1
Record name B-(3,5-Dichloro-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175883-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-methoxyphenylboronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[1] This technical guide provides a comprehensive overview of the primary synthetic route to this compound, detailing the experimental protocol, necessary reagents, and expected outcomes. The synthesis is based on the well-established ortho-lithiation and subsequent borylation of a substituted anisole precursor. This document is intended to serve as a practical resource for researchers in academic and industrial settings.

Introduction

Arylboronic acids are a cornerstone of contemporary organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The title compound, with its specific substitution pattern of two chlorine atoms and a methoxy group, offers unique electronic and steric properties that can be exploited in the synthesis of targeted molecules.[1] It serves as a key intermediate in the development of various pharmaceuticals, including potential anti-cancer agents.[1] The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with a boron electrophile.

Core Synthesis Pathway: Lithiation-Borylation

The principal synthetic route to this compound involves a two-step, one-pot process starting from 2,6-dichloroanisole. This method leverages the directing effect of the methoxy group to achieve regioselective lithiation at the 4-position, followed by the introduction of the boronic acid moiety.

Reaction Scheme

The overall transformation can be depicted as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Start 2,6-Dichloroanisole Step1 Lithiation Start->Step1 THF, -78 °C Reagent1 n-Butyllithium (n-BuLi) Reagent1->Step1 Reagent2 Triisopropyl Borate Step2 Borylation Reagent2->Step2 Step1->Step2 Intermediate Lithiated Species Step3 Hydrolysis Step2->Step3 Boronate Ester Intermediate Product This compound Step3->Product Aqueous Workup (e.g., HCl) Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reaction Setup (2,6-dichloroanisole in THF) cool_lithiate 2. Cool to -78 °C & Add n-BuLi setup->cool_lithiate borylate 3. Add Triisopropyl Borate cool_lithiate->borylate warm_stir 4. Warm to RT & Stir Overnight borylate->warm_stir quench 5. Quench with HCl (aq) warm_stir->quench extract 6. Extract with Et₂O/EtOAc quench->extract wash_dry 7. Wash & Dry Organic Phase extract->wash_dry concentrate 8. Concentrate in vacuo wash_dry->concentrate purify 9. Recrystallize/Slurry concentrate->purify final_product Pure Product purify->final_product

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3,5-Dichloro-4-methoxyphenylboronic acid (CAS Number: 175883-61-1). The document is structured to offer essential data, experimental context, and logical frameworks relevant to the application of this compound in research and development.

Core Physicochemical Data

This compound is a substituted arylboronic acid increasingly utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and an electron-donating methoxy group, imparts specific reactivity and properties.[1] While extensive experimental data for this specific molecule is not broadly published, key physical and computed properties have been compiled from various sources.

A summary of available quantitative data is presented below. For comparative context, data for the parent compound, 4-methoxyphenylboronic acid, is also included to provide researchers with a baseline for estimating properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 175883-61-1[1][2]
Molecular Formula C₇H₇BCl₂O₃[1][3]
Molecular Weight 220.85 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Purity ≥98%[2][3]
Melting Point 279-284 °C[2]
Boiling Point 379.4 °C at 760 mmHg (Predicted)[4]
Density 1.563 g/cm³ (Predicted)[4]
InChI Key JHCLSOGJYUVJNQ-UHFFFAOYSA-N[3]

Table 2: Comparative Physicochemical Properties of 4-methoxyphenylboronic acid

PropertyValueSource(s)
CAS Number 5720-07-0[5]
Molecular Formula C₇H₉BO₃[5][6]
Molecular Weight 151.96 g/mol [5]
Appearance White to light beige crystalline powder[6]
Melting Point 204-206 °C (lit.)[7]
pKa 9.25 (in water/acetonitrile mixture)[8]
Solubility Slightly soluble in water; Soluble in DMSO and methanol[6][9]
InChI Key VOAAEKKFGLPLLU-UHFFFAOYSA-N[5]

Factors Influencing Acidity (pKa)

The acidity, or pKa, of an arylboronic acid is a critical parameter influencing its reactivity in cross-coupling reactions and its affinity for diols in sensor applications. The pKa is significantly affected by the electronic nature of substituents on the phenyl ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -Cl) increase the Lewis acidity of the boron atom. By withdrawing electron density from the aromatic ring, they stabilize the resulting anionic boronate species, thus lowering the pKa (stronger acid).[10][11]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) donate electron density to the ring, which destabilizes the anionic boronate form and increases the pKa (weaker acid).[11]

  • Positional Effects: The position of substituents (ortho, meta, para) also plays a crucial role due to inductive and resonance effects, as well as potential steric hindrance.[10][12]

For this compound, the two strongly electron-withdrawing chloro groups are expected to significantly lower the pKa relative to the parent 4-methoxyphenylboronic acid, making it a stronger Lewis acid.

G subst Substituent Properties on Phenyl Ring ewg Electron-Withdrawing Groups (e.g., -Cl, -NO2) subst->ewg edg Electron-Donating Groups (e.g., -OCH3, -CH3) subst->edg pos Positional Effects (ortho, meta, para) subst->pos pka Acidity (pKa) of Arylboronic Acid ewg->pka Decreases pKa (Increases Acidity) edg->pka Increases pKa (Decreases Acidity) pos->pka Modulates Effect

Factors influencing the pKa of arylboronic acids.

Experimental Protocols

Detailed experimental validation of physicochemical properties is crucial. Below are generalized protocols for determining the pKa and solubility of arylboronic acids, which can be adapted for this compound.

Spectrophotometric titration is a precise method for determining pKa values for compounds containing a UV-active chromophore.[13] The method relies on the differential UV absorbance of the protonated (trigonal) and deprotonated (tetragonal anionic) forms of the boronic acid.

Methodology:

  • Preparation of Solutions: A stock solution of the boronic acid is prepared in a suitable solvent (e.g., DMSO, Methanol). A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) are also prepared.

  • Sample Preparation: A small aliquot of the boronic acid stock solution is added to each buffer solution to create a series of samples with constant analyte concentration but varying pH.

  • Spectrophotometric Measurement: The UV-Vis spectrum (typically 200-400 nm) of each sample is recorded.

  • Data Analysis: The absorbance at a wavelength where the acidic and basic forms have different molar absorptivities is plotted against pH. The resulting data typically forms a sigmoidal curve.[14] The pKa is determined from the inflection point of this curve, which corresponds to the pH where the concentrations of the acidic and basic forms are equal.[14][15]

G cluster_prep Preparation cluster_analysis Measurement & Analysis A Prepare Boronic Acid Stock Solution C Mix Stock with Buffers (Constant Concentration) A->C B Prepare Buffer Solutions (pH 2-12) B->C D Record UV-Vis Spectrum for each pH Sample C->D Analyze Samples E Plot Absorbance vs. pH (Sigmoidal Curve) D->E F Determine pKa from Inflection Point E->F

Workflow for pKa determination by spectrophotometry.

The solubility of a compound is a fundamental property impacting its application in drug development and process chemistry. A common approach is the shake-flask method or a dynamic method.

Methodology (Shake-Flask):

  • Sample Preparation: An excess amount of the solid boronic acid is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the boronic acid in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

  • Result Expression: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

G A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp to Reach Equilibrium (24h) A->B C 3. Separate Solid from Saturated Solution (e.g., Centrifuge/Filter) B->C D 4. Quantify Concentration in Solution (e.g., HPLC) C->D E 5. Report Solubility (e.g., mg/mL at T) D->E

Workflow for solubility determination (shake-flask).

References

A Technical Guide to 3,5-Dichloro-4-methoxyphenylboronic acid: Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 3,5-Dichloro-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. This document covers its chemical properties, structure, and its critical role as an intermediate in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are also presented to aid researchers in their synthetic endeavors.

Core Properties and Identification

This compound is a substituted phenylboronic acid that is particularly valuable for creating complex organic molecules.[1] Its unique structure, featuring two chlorine atoms and a methoxy group, enhances its reactivity and selectivity in various chemical transformations.[1] It is recognized for its ability to form stable complexes, making it an essential reagent in cross-coupling reactions.[1]

Chemical Structure:

structure Chemical Structure of this compound C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 OCH3 OCH₃ C3->OCH3 C5 C C4->C5 Cl2 Cl C4->Cl2 C6 C C5->C6 C6->C1

Caption: 2D representation of this compound.

Physicochemical and Identification Data:

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValueReference(s)
CAS Number 175883-61-1[1][2][3][4]
Molecular Formula C₇H₇BCl₂O₃[1][2][3]
Molecular Weight 220.85 g/mol [1]
Purity ≥ 95% (HPLC) / 97%[1][2]
Appearance White solid[1]
Storage Temperature 2-8°C[2]
MDL Number MFCD04039018[1][2]
PubChem ID 4197352[1]

Applications in Research and Development

This boronic acid derivative is a crucial building block with diverse applications, primarily centered around the formation of carbon-carbon bonds.

  • Drug Development: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in developing anti-cancer agents that are designed to target specific cellular pathways.[1] The boronic acid functional group itself is significant in medicinal chemistry, as seen in drugs like Bortezomib, where it interacts with enzyme active sites.[5]

  • Organic Synthesis: It is widely employed in Suzuki-Miyaura cross-coupling reactions, which are fundamental for efficiently creating complex organic molecules.[1] This reactivity is essential for synthesizing new compounds in materials science and for the development of novel agrochemicals.[1]

  • Advanced Materials: Beyond pharmaceuticals, this reagent is used to prepare advanced materials, including fluorescent probes and sensors, contributing to progress in analytical chemistry.[1]

The role of boronic acids as versatile building blocks is illustrated in the following diagram, showing their integration into larger, more complex molecules.

synthesis_role BA 3,5-Dichloro-4-methoxy- phenylboronic acid Cat Palladium Catalyst + Base BA->Cat AH Aryl Halide / Triflate (Coupling Partner) AH->Cat Product Complex Biaryl Structure (e.g., API Precursor) Cat->Product Suzuki-Miyaura Coupling App Pharmaceuticals, Advanced Materials, Agrochemicals Product->App

Caption: Role as a building block in Suzuki-Miyaura cross-coupling.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[6][7][8] It is a cornerstone method for synthesizing biaryl compounds. What follows is a general, representative protocol for the use of this compound in such a reaction.

Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2-3 eq)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

  • Ethyl acetate and brine for workup

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add this compound, the chosen aryl bromide, and the base (K₂CO₃).

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) to the flask via syringe.

    • Stir the mixture to dissolve the reactants.

    • In a separate vial, dissolve the palladium catalyst in a small amount of the organic solvent and add it to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

The workflow for this protocol is summarized in the diagram below.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Boronic Acid, Aryl Halide, and Base in Schlenk Flask B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Degassed Solvent and Pd Catalyst B->C D 4. Heat Mixture (80-100°C) and Monitor by TLC/LC-MS C->D E 5. Cool, Extract with Ethyl Acetate D->E F 6. Wash with Water/Brine, Dry Organic Layer E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Safety and Handling

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]

  • Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place at 2-8°C, sealed tightly.[1][2]

References

Navigating the Solubility Landscape of 3,5-Dichloro-4-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established. However, a comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and formulation development. This technical guide addresses the current landscape of solubility data for this compound, providing insights based on related compounds and presenting detailed experimental protocols for its empirical determination.

This guide provides two robust experimental methodologies—the dynamic (turbidimetric) method and the thermodynamic (shake-flask) method—to enable researchers to precisely determine the solubility of this compound in their solvents of choice.

General Solubility Trends of Arylboronic Acids

The following table summarizes the qualitative solubility of phenylboronic acid in common organic solvents, which can serve as a preliminary guide for solvent selection for this compound.

Solvent ClassRepresentative SolventsGeneral Solubility of Phenylboronic AcidReference
EthersDiethyl ether, Tetrahydrofuran (THF)High[1][2][3]
KetonesAcetone, 3-PentanoneHigh[1][2][3]
ChloroalkanesChloroform, DichloromethaneModerate[1][2][3]
HydrocarbonsMethylcyclohexane, HexaneVery Low[1][2][3]
AlcoholsMethanol, EthanolSoluble[4][5]
AmidesDimethylformamide (DMF)Soluble
SulfoxidesDimethyl sulfoxide (DMSO)Soluble[5]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended.

Dynamic Method for Solubility Determination

This method involves monitoring the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

Materials and Apparatus:

  • This compound (high purity)

  • High-purity organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Controlled temperature bath with a programmable temperature ramp

  • Magnetic stirrer and stir bars

  • Luminance probe or a device to measure turbidity (e.g., a simple laser and photodiode setup)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired organic solvent to achieve a known mole fraction or concentration.

    • Add a small magnetic stir bar.

    • Seal the vial tightly to prevent solvent evaporation.

  • Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring to ensure the suspension is homogeneous.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min).

    • Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.

  • Data Analysis:

    • Record the temperature of complete dissolution.

    • Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).

Dynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Boronic Acid add_solvent Add Solvent weigh->add_solvent add_stir_bar Add Stir Bar add_solvent->add_stir_bar seal Seal Vial add_stir_bar->seal place_vial Place in Temp. Bath seal->place_vial start_stir Start Stirring place_vial->start_stir heat Ramp Temperature start_stir->heat monitor Monitor Turbidity heat->monitor record_temp Record Dissolution Temp. monitor->record_temp repeat_exp Repeat for New Conc. record_temp->repeat_exp repeat_exp->weigh plot Plot Solubility Curve repeat_exp->plot

Experimental workflow for the dynamic solubility determination method.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility at a constant temperature.

Materials and Apparatus:

  • This compound (high purity)

  • High-purity organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Screw-cap vials

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Analysis:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved boronic acid using a pre-calibrated analytical method.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis add_excess Add Excess Boronic Acid add_solvent Add Known Volume of Solvent add_excess->add_solvent seal Seal Vial add_solvent->seal agitate Agitate at Const. Temp. seal->agitate settle Allow Solids to Settle agitate->settle filter_sample Filter Supernatant settle->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze Concentration (HPLC/UV) dilute->analyze

Experimental workflow for the thermodynamic (shake-flask) solubility method.

Conclusion

Understanding the solubility of this compound is a critical step in its effective application in research and development. While specific quantitative data is not yet widely published, the general principles of arylboronic acid solubility provide a useful starting point for solvent selection. The detailed experimental protocols provided in this guide offer robust methods for researchers to determine the precise solubility of this compound in various organic solvents, thereby facilitating the optimization of synthetic and formulation processes.

References

Spectroscopic Data for 3,5-Dichloro-4-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide presents a comprehensive overview of the spectroscopic data for 3,5-Dichloro-4-methoxyphenylboronic acid (C₇H₇BCl₂O₃, Molecular Weight: 220.85 g/mol ).[1][2] This document is intended for researchers, scientists, and drug development professionals, providing detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and analysis of related molecular structures, offering valuable insights into its spectroscopic behavior.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Singlet2HAr-H
~3.9Singlet3H-OCH₃
~5.5 - 6.5Broad Singlet2H-B(OH)₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~155Ar-C-O
~138Ar-C-Cl
~132Ar-CH
~128Ar-C-B
~60-OCH₃

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200BroadO-H stretch (B(OH)₂)
~3050 - 3000MediumAr C-H stretch
~2950 - 2850MediumC-H stretch (-OCH₃)
~1600 - 1450StrongAr C=C stretch
~1350 - 1300StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~800 - 700StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
220[M]⁺ (assuming ³⁵Cl)
222[M+2]⁺ (isotopic peak for one ³⁷Cl)
224[M+4]⁺ (isotopic peak for two ³⁷Cl)
202[M-H₂O]⁺
187[M-H₂O-CH₃]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ may also be suitable.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is recommended.

  • ¹³C NMR:

    • Employ a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-160 ppm) is necessary.

    • A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum by the instrument software to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Introduce the sample into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition:

  • The sample is vaporized and then ionized in the source, typically using a 70 eV electron beam for EI.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Data Processing:

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

  • Data analysis involves identifying the molecular ion peak ([M]⁺) and analyzing the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and spectral analysis of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification IsolatedProduct Isolated Product Purification->IsolatedProduct NMR NMR Spectroscopy (¹H, ¹³C) IsolatedProduct->NMR IR IR Spectroscopy IsolatedProduct->IR MS Mass Spectrometry IsolatedProduct->MS DataAnalysis Data Interpretation & Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

Commercial Availability and Synthetic Utility of 3,5-Dichloro-4-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-methoxyphenylboronic acid is a valuable substituted arylboronic acid that serves as a key building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed experimental protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction, and its relevance in the development of targeted therapeutics, specifically focusing on the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers.

Commercial Availability and Suppliers

This compound (CAS No. 175883-61-1) is commercially available from a range of chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis from the supplier to ensure the material meets the requirements of the intended application.

SupplierCAS NumberPurityAvailable Quantities
AOBChem175883-61-197%1g, 5g, 10g, 25g
Chem-Impex175883-61-1≥ 95% (HPLC)Inquire
Sigma-Aldrich175883-61-198%Inquire
P&S Chemicals175883-61-1InquireInquire

Table 1: Commercial Suppliers of this compound. Data is subject to change and should be confirmed with the respective suppliers.

Experimental Protocols

The primary application of this compound in drug discovery and organic synthesis is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] The following is a representative experimental protocol for the coupling of this compound with a hypothetical aryl bromide to form a biaryl compound, a common scaffold in medicinal chemistry.

General Procedure for Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Where Ar-Br is the aryl bromide and Ar' is the 3,5-Dichloro-4-methoxyphenyl group.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium Carbonate, 2.0 equivalents)

  • Degassed solvent (e.g., a mixture of Toluene, Methanol, and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.) in a mixture of toluene and methanol.

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove any dissolved oxygen.

  • Addition of Reagents: To the stirred solution, add the palladium catalyst (0.05 equiv.) and an aqueous solution of the base (e.g., 2M potassium carbonate, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Application in Drug Discovery: Targeting the FGFR Signaling Pathway

Substituted biaryl compounds synthesized using this compound are key intermediates in the development of targeted cancer therapies. One such application is in the synthesis of inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1] Aberrant activation of the FGFR pathway, through mutations, gene amplification, or translocations, is a known driver in various cancers.[1]

The FGFR Signaling Pathway and its Role in Cancer

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors on the cell surface. This binding event leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. The activated receptors then recruit and phosphorylate a variety of downstream signaling proteins, which in turn activate several key intracellular signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.

  • PLCγ Pathway: Involved in cell motility and calcium signaling.

In cancer, the constitutive activation of these pathways due to FGFR aberrations leads to uncontrolled cell growth, proliferation, survival, and angiogenesis, contributing to tumor progression and metastasis. Therefore, inhibiting the kinase activity of FGFRs is a promising therapeutic strategy.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_purification Work-up and Purification reagents Combine Aryl Bromide, This compound, Solvent degas Degas Solution (N2 or Ar) reagents->degas 15-20 min add_reagents Add Pd Catalyst and Base degas->add_reagents reflux Heat to Reflux (80-100°C) add_reagents->reflux 4-24 h monitor Monitor Reaction (TLC / LC-MS) reflux->monitor workup Aqueous Work-up and Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Figure 1: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
FGFR Signaling Pathway

FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor FGFR Inhibitor (derived from 3,5-Dichloro-4-methoxy- phenylboronic acid) Inhibitor->FGFR Inhibition

Figure 2: Simplified FGFR signaling pathway and the point of inhibition.

References

An In-depth Technical Guide to the Stability and Storage of 3,5-Dichloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dichloro-4-methoxyphenylboronic acid. Understanding the stability profile of this versatile reagent is crucial for its effective use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and for ensuring the quality and reproducibility of experimental results in drug development and materials science.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to degradation pathways such as protodeboronation and oxidation. Environmental factors including temperature, light, humidity, and pH can significantly impact its shelf-life and chemical integrity.

Protodeboronation: This is a key degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acidic or basic conditions. For many arylboronic acids, the rate of protodeboronation is pH-dependent, with increased rates observed at non-neutral pH.[1][2][3]

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol (3,5-dichloro-4-methoxyphenol) as byproducts. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.

Anhydride Formation: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. While this is not a degradation pathway in the sense of irreversible decomposition, the presence of varying amounts of anhydrides can affect the compound's physical properties and reactivity.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on available safety data sheets and general knowledge of arylboronic acid stability.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature 0-8°C[4]To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation.
Light Protect from light.To prevent photolytic degradation.
Moisture Keep in a tightly sealed container in a dry place.To prevent hydrolysis and protodeboronation.

Handling Precautions:

  • Handle in a well-ventilated area or under a fume hood.

  • Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Degradation Pathways and Influencing Factors

The primary degradation pathway for arylboronic acids is protodeboronation. The rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring and the pH of the medium.

G General Degradation Pathways of Arylboronic Acids A Arylboronic Acid (Ar-B(OH)₂) B Protodeboronation A->B H₂O, H⁺/OH⁻ D Oxidation A->D [O] F Dehydration (reversible) A->F C Arene (Ar-H) B->C E Phenol (Ar-OH) D->E G Boroxine (ArBO)₃ F->G G->F

Key degradation and transformation pathways for arylboronic acids.

For this compound, the electron-withdrawing nature of the two chlorine atoms can influence its susceptibility to nucleophilic attack at the boron atom, potentially affecting its stability in basic media.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.

G cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting A Define Stress Conditions (Thermal, Hydrolytic, Oxidative, Photolytic) C Prepare Samples (Solid, Solution) A->C B Select Analytical Methods (HPLC, LC-MS, NMR, TGA/DSC) E Analyze Samples at Time Points B->E D Expose to Stress Conditions C->D D->E F Quantify Degradation E->F G Identify Degradants F->G H Determine Degradation Pathways G->H I Establish Storage Conditions H->I

Workflow for a comprehensive stability study.
Thermal Stability (Solid State)

Objective: To evaluate the effect of temperature on the solid-state stability of the compound.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

    • Heat the sample from ambient temperature to e.g., 500°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (Nitrogen).

    • Record the mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

    • Record the heat flow to detect thermal events like melting, decomposition, or phase transitions.

  • Isothermal Stressing:

    • Store accurately weighed samples in sealed vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).

    • At each time point, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Expected Data Presentation:

Table 1: TGA/DSC Results

Parameter Result
Onset of Decomposition (TGA) e.g., > 200°C
Melting Point (DSC) e.g., 210-215°C

| Enthalpy of Fusion (DSC) | e.g., X J/g |

Table 2: Isothermal Stability Data (Solid State)

Temperature Time (weeks) Purity (%) by HPLC Appearance
40°C 1
2
4
60°C 1
2

| | 4 | | |

Hydrolytic Stability (Solution)

Objective: To determine the rate of degradation in aqueous solutions at different pH values.

Methodology:

  • Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).

  • Prepare solutions of this compound in a mixture of the buffer and a co-solvent (e.g., acetonitrile or dioxane) to ensure solubility.

  • Store the solutions at a constant temperature (e.g., 25°C and 40°C) protected from light.

  • At specified time intervals (e.g., 0, 6, 24, 48 hours), withdraw aliquots and analyze by a stability-indicating HPLC method.

  • Determine the concentration of the remaining parent compound and plot it against time to determine the degradation kinetics.

Expected Data Presentation:

Table 3: Hydrolytic Stability Data (Solution at 40°C)

pH Time (hours) Concentration (mg/mL) % Degradation
2 0 0
6
24
7 0 0
6
24
9 0 0
6

| | 24 | | |

Oxidative Stability

Objective: To assess the susceptibility of the compound to oxidation.

Methodology:

  • Dissolve the compound in a suitable solvent.

  • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Store the solution at room temperature, protected from light.

  • Monitor the reaction by HPLC at various time points to quantify the extent of degradation.

Photostability

Objective: To evaluate the stability of the solid material and a solution of the compound upon exposure to light.

Methodology (based on ICH Q1B guidelines):

  • Expose the solid compound and a solution of the compound to a light source that provides a standardized output of both visible and UV light.

  • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

  • After exposure, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method, typically HPLC, that can separate the intact compound from its degradation products.

Example HPLC Method Parameters (to be developed and validated):

  • Column: C18 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 30°C.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature (0-8°C), protection from light and moisture, and under an inert atmosphere. The primary degradation pathway to consider is protodeboronation, which is more likely to occur in non-neutral aqueous solutions. For critical applications in pharmaceutical and materials development, it is highly recommended to perform stability studies under forced degradation conditions to fully understand its degradation profile and to develop a validated stability-indicating analytical method for its quality control.

References

An In-Depth Technical Guide to 3,5-Dichloro-4-methoxyphenylboronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available academic literature, this paper collates available physicochemical data, outlines a probable synthetic methodology based on established organoboron chemistry, and explores its significant applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a concise yet detailed resource on this important reagent.

Introduction

This compound, with the CAS Registry Number 175883-61-1, is a substituted arylboronic acid that has emerged as a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its unique electronic and steric properties, conferred by the two chlorine atoms and the methoxy group on the phenyl ring, make it an important intermediate in the synthesis of complex organic molecules.[1][2] This guide will detail its known properties, a representative synthetic protocol, and its applications.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is typically supplied as a white to off-white solid and should be stored in a cool, dry place.[1][2]

PropertyValueReference
CAS Number 175883-61-1[1][3][4]
Molecular Formula C₇H₇BCl₂O₃[1][2][4]
Molecular Weight 220.85 g/mol [1][2]
Appearance White to off-white solid[1][2]
Purity Typically ≥95% (HPLC)[1][2]
Storage Conditions 2-8°C, under inert atmosphere[1][2]

Note: Specific quantitative data such as melting point, solubility, and detailed spectral analysis for this compound are not consistently reported in publicly accessible literature. The data presented is compiled from supplier information.

Synthesis and Experimental Protocols

While the original publication detailing the synthesis of this compound is not readily identifiable, a standard and widely applicable method for the synthesis of arylboronic acids is through the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_reaction2 Step 2: Borylation cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product 1,3-Dichloro-2-methoxybenzene 1,3-Dichloro-2-methoxybenzene Reaction1 Reaction in Anhydrous Solvent (e.g., THF) at low temperature (-78 °C) 1,3-Dichloro-2-methoxybenzene->Reaction1 Organolithium Reagent (e.g., n-BuLi) Organolithium Reagent (e.g., n-BuLi) Organolithium Reagent (e.g., n-BuLi)->Reaction1 Reaction2 Reaction with Borate Ester Reaction1->Reaction2 Trialkyl borate (e.g., Trimethyl borate) Trialkyl borate (e.g., Trimethyl borate) Trialkyl borate (e.g., Trimethyl borate)->Reaction2 Reaction3 Acidic Workup Reaction2->Reaction3 Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl)->Reaction3 This compound This compound Reaction3->this compound

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of a structurally similar arylboronic acid and can be adapted for the synthesis of this compound.

Materials:

  • 1,3-Dichloro-2-methoxy-5-bromobenzene (or a suitable precursor for lithiation)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-dichloro-2-methoxy-5-bromobenzene (1.0 eq) dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield pure this compound.

Applications in Research and Development

This compound is a versatile reagent with significant applications in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures.

G Aryl_Halide Aryl or Heteroaryl Halide (R-X, X = Br, I, OTf) Product Coupled Product (R-Aryl) Aryl_Halide->Product Boronic_Acid This compound Boronic_Acid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery

This boronic acid serves as a crucial intermediate in the synthesis of pharmacologically active molecules.[1] Its derivatives are being investigated for various therapeutic areas, leveraging the unique substitution pattern to modulate biological activity and pharmacokinetic properties.

Materials Science

In materials science, this compound is utilized in the synthesis of novel organic materials with specific electronic and photophysical properties. These materials find applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While its early history is not well-documented, its utility in modern synthetic chemistry, particularly in the construction of complex molecular architectures for drug discovery and materials science, is well-established. This guide provides a summary of its known properties and a framework for its synthesis and application, serving as a valuable resource for chemical researchers and developers.

References

Methodological & Application

Application Notes and Protocols for 3,5-Dichloro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxyphenylboronic acid is a versatile reagent in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents and advanced materials. The presence of dichloro and methoxy substituents on the phenyl ring of this boronic acid can influence the electronic properties and steric hindrance of the molecule, offering unique opportunities for the synthesis of complex molecular architectures. These application notes provide detailed protocols and relevant data for the use of this compound in Suzuki-Miyaura coupling reactions, aiding in the development of novel compounds for drug discovery and material science.

Core Applications

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon single bond by reacting an organoborane compound with an organic halide or triflate, catalyzed by a palladium complex. This compound serves as the organoboron component, introducing the 3,5-dichloro-4-methoxyphenyl moiety into the target molecule.

Key applications in drug development and organic synthesis include:

  • Synthesis of Biaryl Scaffolds: Creating complex biaryl structures that are central to many biologically active molecules.

  • Development of Pharmaceutical Intermediates: Acting as a key building block in the multi-step synthesis of potential drug candidates.

  • Fine-Tuning Molecular Properties: The dichloro and methoxy groups can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability.

Experimental Data and Reaction Conditions

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, a closely analogous reaction using 4-methoxyphenylboronic acid with a dichloro-heterocycle provides a well-documented starting point for reaction optimization. The following tables summarize the conditions for this analogous reaction and provide a general overview of typical Suzuki-Miyaura coupling parameters.

Table 1: Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 3,5-Dichloro-1,2,4-thiadiazole [1]

ParameterCondition
Aryl Halide 3,5-Dichloro-1,2,4-thiadiazole
Boronic Acid 4-Methoxyphenylboronic acid (2.2 equiv.)
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent System Toluene / Water / Methanol
Temperature Reflux
Reaction Time Not specified
Yield of Disubstituted Product 55%

Table 2: General Parameters for Suzuki-Miyaura Coupling Reactions

ParameterTypical Range or Examples
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Catalyst Loading 0.5 - 5 mol%
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N
Solvent Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures
Temperature Room Temperature to 120 °C
Reaction Time 1 - 24 hours

Experimental Protocols

The following protocols are provided as a guide. Optimization of reaction conditions (catalyst, base, solvent, temperature, and stoichiometry) is often necessary for a specific substrate.

Protocol 1: Synthesis of a Disubstituted Biaryl Compound (Analogous to Published Procedure)[1]

This protocol is adapted from the reaction of 4-methoxyphenylboronic acid with 3,5-dichloro-1,2,4-thiadiazole and can serve as an excellent starting point for the reaction of this compound with a suitable dihaloaryl or dihaloheteroaryl compound.

Materials:

  • Dihaloaryl/heteroaryl substrate (1.0 equiv.)

  • This compound (2.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (e.g., 4.0 equiv.)

  • Toluene

  • Deionized Water

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the dihaloaryl/heteroaryl substrate, this compound, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system of toluene, water, and methanol.

  • The reaction mixture is stirred and heated to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol can be adapted for a wide range of Suzuki-Miyaura couplings involving this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)

  • This compound (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Schlenk tube or pressure vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or pressure vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln Active Catalyst Transmetalation_Complex R-Pd(II)-X L_n Pd(0)L_n->Transmetalation_Complex Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Reductive_Elimination_Complex R-Pd(II)-Ar L_n Transmetalation_Complex->Reductive_Elimination_Complex Transmetalation Boronate Ar-B(OR)3- (from Boronic Acid + Base) Reductive_Elimination_Complex->Pd(0)L_n Reductive Elimination Product R-Ar (Coupled Product) Reductive_Elimination_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert_atm Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dichloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3,5-dichloro-4-methoxyphenylboronic acid as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of halogenated aromatic compounds and can be adapted for a wide range of research and development applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound is a valuable synthon, offering a substituted phenyl moiety that can be incorporated into more complex molecular architectures. The presence of two chlorine atoms allows for potential sequential couplings, providing a pathway to unsymmetrically substituted biaryl compounds.

The general transformation is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Boronic_Acid This compound Coupled_Product Coupled Product Boronic_Acid->Coupled_Product + Coupling_Partner Coupling_Partner Ar-X (Aryl/Heteroaryl Halide) Catalyst Pd Catalyst Base Base Solvent Solvent Byproducts Byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Palladium Catalyst Systems

The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high yields and reaction efficiency. For the cross-coupling of the sterically hindered and electronically deactivated this compound, several systems can be employed.

Palladium PrecursorLigandKey Characteristics
Pd(PPh₃)₄Triphenylphosphine (integrated)A versatile and widely used catalyst, effective for a broad range of substrates.[1]
Pd(OAc)₂Triphenylphosphine (PPh₃)An air-stable precursor that forms the active Pd(0) species in situ.
Pd₂(dba)₃Buchwald or Fu type phosphinesHighly active catalysts for challenging couplings, including those with aryl chlorides.
PdCl₂(dppf)dppfEffective for a variety of cross-coupling reactions, often providing good yields.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Mono-Arylation

This protocol is adapted from conditions successful for the mono-coupling of a related dichlorinated heterocyclic compound.[1]

Reaction Scheme:

G Start This compound + Aryl Halide Reagents Pd(PPh₃)₄ K₂CO₃ Toluene/MeOH/H₂O Start->Reagents Conditions Room Temperature, 24h Reagents->Conditions Product Mono-arylated Product Conditions->Product

Caption: Workflow for mono-arylation.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)

  • Toluene (deaerated)

  • Methanol (deaerated)

Procedure:

  • To a reaction vessel, add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add deaerated toluene, followed by the aryl or heteroaryl halide and deaerated methanol.

  • To the stirred solution, add the 2 M aqueous solution of potassium carbonate.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Di-Arylation

This protocol is based on conditions used for the double coupling of a related dichlorinated heterocyclic compound.[1]

Reaction Scheme:

G Start This compound + Aryl Halide (2.2 equiv) Reagents Pd(PPh₃)₄ K₂CO₃ Toluene/MeOH/H₂O Start->Reagents Conditions Reflux, 24h Reagents->Conditions Product Di-arylated Product Conditions->Product

Caption: Workflow for di-arylation.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)

  • Toluene (deaerated)

  • Methanol (deaerated)

Procedure:

  • Combine this compound and tetrakis(triphenylphosphine)palladium(0) in a reaction vessel.

  • Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Add deaerated toluene, the aryl or heteroaryl halide, and deaerated methanol.

  • Add the 2 M aqueous solution of potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Comparison of Catalyst Systems and Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of arylboronic acids with di-chloroaromatic or heteroaromatic compounds, which can serve as a guide for optimizing the reaction of this compound.

Catalyst SystemBaseSolvent SystemTemperatureTypical Yield Range (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂ORoom Temp (mono)50-70[1]
Pd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂OReflux (di)55-95[1]
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/Ethanol/H₂O80-100 °C70-90General Suzuki Protocols
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O90-110 °C75-95General Suzuki Protocols

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand), or increasing the reaction temperature. The choice of base can also significantly impact the outcome; switching to a stronger base like cesium carbonate or potassium phosphate may be beneficial.

  • Homocoupling of Boronic Acid: To minimize the homocoupling of the boronic acid, ensure that the reaction is thoroughly deaerated and maintained under an inert atmosphere.

  • Protodeboronation: The cleavage of the C-B bond can be a side reaction. Using anhydrous solvents or a different base may help to mitigate this issue.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex molecules for a variety of applications in the chemical and pharmaceutical industries.

References

Application Notes and Protocols: 3,5-Dichloro-4-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxyphenylboronic acid is a versatile and valuable reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of complex organic molecules with therapeutic potential. Its unique electronic and steric properties make it particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the 3,5-dichloro-4-methoxyphenyl moiety and various aromatic or heteroaromatic systems, providing a scaffold for the development of targeted therapies.

These application notes provide an overview of the use of this compound in the synthesis of bioactive compounds, with a focus on protein kinase inhibitors. Detailed protocols for Suzuki-Miyaura coupling reactions and relevant biological assays are also presented.

Key Application: Synthesis of Protein Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule inhibitors of protein kinases is a major focus of modern drug discovery. The 3,5-dichloro-4-methoxyphenyl moiety can be incorporated into various heterocyclic scaffolds known to exhibit protein kinase inhibitory activity, such as 1,2,4-thiadiazoles.

Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles

A prominent application of this compound is in the synthesis of 3,5-diaryl-1,2,4-thiadiazoles. These compounds have been investigated as inhibitors of several protein kinases, including Protein Kinase D (PKD) and Glycogen Synthase Kinase 3 beta (GSK-3β).[1] The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between a dihalogenated 1,2,4-thiadiazole and an appropriate arylboronic acid, such as this compound.

A logical workflow for the synthesis and evaluation of these potential kinase inhibitors is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3,5-Dichloro-1,2,4-thiadiazole C Suzuki-Miyaura Coupling A->C B This compound B->C D 3-(3,5-Dichloro-4-methoxyphenyl)-5-aryl-1,2,4-thiadiazole C->D E Protein Kinase Assay (e.g., PKD, GSK-3β) D->E D->E F Determination of IC50 values E->F G Cell-based Assays (e.g., Proliferation, Apoptosis) F->G H Signaling Pathway Analysis (Western Blot) G->H Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition X-Pd(II)L2-R X-Pd(II)L2-R Oxidative\nAddition->X-Pd(II)L2-R R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation X-Pd(II)L2-R->Transmetalation R'-Pd(II)L2-R R'-Pd(II)L2-R Transmetalation->R'-Pd(II)L2-R R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination R'-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration R-R' R-R' Reductive\nElimination->R-R' Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., PKD) Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation Inhibitor Synthesized Inhibitor (from 3,5-dichloro-4-methoxy -phenylboronic acid) Inhibitor->Kinase1 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

Application Notes: Synthesis of Bioactive Molecules Using 3,5-Dichloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,5-dichloro-4-methoxyphenylboronic acid as a key building block in the synthesis of bioactive molecules. This versatile reagent is particularly valuable in medicinal chemistry for the generation of novel compounds through Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both electron-withdrawing chlorine atoms and an electron-donating methoxy group, allows for the fine-tuning of steric and electronic properties of the target molecules, which can significantly influence their biological activity.

Application in the Synthesis of Tubulin Polymerization Inhibitors

A prominent application of substituted phenylboronic acids is in the synthesis of tubulin polymerization inhibitors, a class of compounds with significant potential as anticancer agents.[3][4][5] Many potent tubulin inhibitors, such as Combretastatin A-4, feature a substituted phenyl ring. The 3,5-dichloro-4-methoxy motif can be incorporated to explore structure-activity relationships (SAR) and potentially develop novel analogs with improved potency, metabolic stability, or reduced side effects.

Representative Bioactive Molecules and Quantitative Data
Compound ClassExample Structure (Representative)Biological TargetBioactivity (IC50)Cell LineReference
Combretastatin Analog2-(3,4,5-trimethoxyphenyl)-5-amino-1,2,4-triazole derivativeTubulin Polymerization0.75 µM-[3]
Chalcone Analog(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneTubulin Polymerization1.5 µMK562[5]
Triazole Carboxanilide1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilideCytotoxicity7.79 µMMCF-7[6]
Pyrrole Derivative(4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanoneCytotoxicity9.6 nMMCF-7[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Tubulin Inhibitor Analog

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable aryl halide, exemplified by the synthesis of a hypothetical biphenyl analog.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-2,3,4-trimethoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biphenyl product.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of a synthesized compound on tubulin polymerization.

Materials:

  • Lyophilized bovine brain tubulin

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate) solution

  • Synthesized test compound dissolved in DMSO

  • Combretastatin A-4 or Paclitaxel (as positive controls)

  • DMSO (as vehicle control)

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in cold general tubulin buffer to a final concentration of 1-2 mg/mL. Prepare a 10 mM stock solution of GTP in the same buffer. Prepare serial dilutions of the test compound and control compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate on ice, add the appropriate volume of general tubulin buffer.

  • Addition of Compounds: Add the test compound, positive control, or vehicle control (DMSO) to the designated wells. The final concentration of DMSO should be kept low (e.g., <1%) to avoid affecting polymerization.

  • Addition of Tubulin: Add the tubulin solution to each well and incubate on ice for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to each well to a final concentration of 1 mM and immediately place the plate in the microplate reader pre-warmed to 37 °C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance change over time. The inhibitory activity can be quantified by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated from a dose-response curve.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Tubulin_Inhibition_Pathway tubulin_dimer α/β-Tubulin Dimers polymerization Microtubule Polymerization tubulin_dimer->polymerization inhibitor Tubulin Inhibitor (e.g., Biphenyl Analog) inhibitor->tubulin_dimer Binds to Colchicine Site inhibitor->polymerization Inhibition microtubules Dynamic Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Proper Mitosis mitotic_spindle->mitosis g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway disruption by tubulin polymerization inhibitors.

Experimental_Workflow start Start: Reagents synthesis Suzuki-Miyaura Coupling start->synthesis workup Work-up & Purification synthesis->workup characterization Structural Characterization (NMR, MS) workup->characterization bio_assay Biological Evaluation characterization->bio_assay tubulin_assay Tubulin Polymerization Assay bio_assay->tubulin_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) bio_assay->cytotoxicity_assay data_analysis Data Analysis (IC50) tubulin_assay->data_analysis cytotoxicity_assay->data_analysis end End: Bioactive Molecule data_analysis->end

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3,5-Dichloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals and functional materials.[1] This document provides detailed application notes and a generalized experimental protocol for the use of 3,5-dichloro-4-methoxyphenylboronic acid as a coupling partner in Suzuki-Miyaura reactions.

The presence of two chlorine atoms on the phenylboronic acid ring offers unique opportunities for medicinal chemists. These halogen atoms can serve as handles for further functionalization or can be incorporated to modulate the electronic and lipophilic properties of a target molecule, potentially influencing its biological activity and pharmacokinetic profile.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is a palladium-catalyzed reaction that proceeds in the presence of a base.

Suzuki_Coupling BoronicAcid 3,5-Dichloro-4- methoxyphenylboronic acid Plus + ArylHalide Aryl/Heteroaryl Halide (Ar-X) Arrow Pd Catalyst, Base, Solvent CoupledProduct Coupled Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Conditions

The selection of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions that can be adapted for reactions with this compound, based on general protocols for similar substrates.[2][3][4][5]

Parameter Common Reagents and Conditions Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandCatalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is a common starting point.[2][4]
Ligand (if needed) PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands can improve reactivity, especially with less reactive chlorides.[6][7]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical and depends on the substrates and solvent system. Carbonates are widely used.[2][3]
Solvent System Toluene/H₂O/MeOH, Dioxane/H₂O, THF/H₂OBiphasic solvent systems are common to dissolve both the organic and inorganic reagents.[2][3]
Temperature Room Temperature to Reflux (e.g., 80-110 °C)Higher temperatures are often required for less reactive halides (e.g., chlorides).[2]
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[2][3]

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involves several key steps from setup to purification.

workflow Experimental Workflow for Suzuki Coupling A Reaction Setup B Degassing A->B Inert Atmosphere C Reagent Addition B->C Solvent, Base, Boronic Acid, Aryl Halide D Reaction C->D Add Catalyst, Heat E Work-up D->E Cool, Quench, Extract F Purification E->F Column Chromatography G Analysis F->G NMR, MS

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization may be required for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Stirring and heating apparatus (e.g., magnetic stirrer with hot plate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5][8]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2][9]

  • Analysis: Characterize the purified product by appropriate analytical techniques, such as NMR and Mass Spectrometry, to confirm its identity and purity.

Signaling Pathway Visualization

In drug development, the synthesized biaryl compounds often act as inhibitors or modulators of specific signaling pathways. The general mechanism of action for a kinase inhibitor, a common application of compounds synthesized via Suzuki coupling, is depicted below.

signaling_pathway General Kinase Inhibition Pathway cluster_inhibition Inhibition cluster_pathway Signaling Cascade Inhibitor Synthesized Compound (Kinase Inhibitor) Kinase Kinase Inhibitor->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Substrate Blocked ATP ATP PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to

Caption: Diagram of a synthesized compound acting as a kinase inhibitor.

References

The Role of 3,5-Dichloro-4-methoxyphenylboronic Acid in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxyphenylboronic acid is a versatile and highly valuable reagent in modern medicinal chemistry. Its unique electronic and steric properties make it an important building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] This boronic acid derivative is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form crucial carbon-carbon bonds in the scaffolds of biologically active compounds.[1] Its applications span various therapeutic areas, with a significant focus on the development of anti-cancer agents that target specific cellular pathways.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound and its analogs in pharmaceutical research.

Application in the Synthesis of Combretastatin Analogs as Tubulin Polymerization Inhibitors

A significant application of arylboronic acids with substitution patterns similar to this compound is in the synthesis of bioisosteres of natural products with potent biological activity. One such example is the development of boronic acid analogs of Combretastatin A-4 (CA-4), a natural product known for its strong antitumor and anti-vascular properties. CA-4 functions as an inhibitor of tubulin polymerization, a critical process in cell division, making it a prime target for cancer therapy.[2][3]

The synthesis of these analogs often involves a Wittig reaction to create the stilbene backbone, followed by a borylation step to introduce the boronic acid moiety. This approach allows for the systematic modification of the phenyl rings of the CA-4 scaffold to explore structure-activity relationships (SAR) and optimize pharmacological properties. The boronic acid group can form hydrogen bonds and potentially boron-nitrogen bonds with the protein receptor, enhancing ligand-protein interactions.[2]

Quantitative Data: Biological Activity of a Combretastatin A-4 Boronic Acid Analog

The following table summarizes the in-vitro biological activity of a key boronic acid analog of Combretastatin A-4. The data highlights the compound's potency as a cytotoxic agent and a tubulin polymerization inhibitor.

CompoundInhibition of Tubulin Polymerization IC50 (µM)Cytotoxicity IC50 (MCF-7 cells) (µM)Inhibition of [3H]colchicine binding (%)Cellular Microtubule Loss EC50 (µM)
Boronic acid analog of CA-40.99 ± 0.02N/D>50<0.025
Combretastatin A-4 (Reference)1.2 ± 0.10.00385 ± 30.015

Data extracted from a study on boronic acid bioisosteres of Combretastatin A-4.[2] N/D: Not Determined.

Signaling Pathway: Inhibition of Tubulin Polymerization

The primary mechanism of action for Combretastatin A-4 and its analogs is the disruption of microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).

G cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization CA4_Analog Combretastatin A-4 Analog (Synthesized using boronic acid) CA4_Analog->Tubulin Dimers Binds to Colchicine Site Inhibition Inhibition of Polymerization Disruption Disruption of Microtubule Formation Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis G A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere (N2/Ar) A->B C Add Degassed Solvents and Palladium Catalyst B->C D Heat and Stir (80-110 °C) C->D E Monitor Reaction (TLC/LC-MS) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify G->H I Characterize Final Product H->I

References

Application Notes and Protocols for the Synthesis of Substituted Biaryls using 3,5-Dichloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biaryl scaffolds are of paramount importance in medicinal chemistry and materials science. These structural motifs are present in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryls, offering a broad substrate scope and tolerance to a wide range of functional groups. This application note provides a detailed protocol for the use of 3,5-dichloro-4-methoxyphenylboronic acid as a key building block in the palladium-catalyzed synthesis of substituted biaryls. The unique electronic and steric properties of this boronic acid, featuring two chlorine atoms and a methoxy group, make it a valuable reagent for accessing novel biaryl structures with potential applications in drug discovery and development.[1]

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ (Base) ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Product Substituted Biaryl (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid 3,5-Dichloro-4-methoxy- phenylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for the synthesis of substituted biaryls using this compound involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the final product.

Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base, Catalyst, and Solvent - Degas the reaction mixture start->setup reaction Reaction: - Heat the mixture to the specified temperature - Monitor progress by TLC or GC/LC-MS setup->reaction workup Aqueous Workup: - Quench the reaction - Extract with an organic solvent - Wash and dry the organic layer reaction->workup purification Purification: - Concentrate the organic layer - Purify by column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of substituted biaryls.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura cross-coupling reactions and can be applied to the synthesis of substituted biaryls using this compound.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table presents representative data for the Suzuki-Miyaura cross-coupling of various aryl halides with an analogous boronic acid, 4-methoxyphenylboronic acid, coupled with 3,5-dichloro-1,2,4-thiadiazole.[2] This data serves as a reference for expected yields and can be used to guide the optimization of reactions with this compound.

EntryAryl HalideProductYield (%)
13,5-dichloro-1,2,4-thiadiazole3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole55
23-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole3-(4-methoxyphenyl)-5-(4-cyanophenyl)-1,2,4-thiadiazoleNot Reported
33-chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole3-(4-methoxyphenyl)-5-(3-cyanophenyl)-1,2,4-thiadiazoleNot Reported

Note: The yields reported are for the coupling of 4-methoxyphenylboronic acid with a dichloro-substituted heterocycle and are intended to be illustrative. Actual yields with this compound may vary depending on the specific aryl halide and reaction conditions.

Applications in Drug Development

The substituted biaryl compounds synthesized using this compound are valuable intermediates in drug discovery. The presence of the dichloro and methoxy functionalities can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. These biaryls can serve as core structures for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The ability to readily synthesize a diverse library of these compounds using the described protocol facilitates structure-activity relationship (SAR) studies, a critical component of the drug development process.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dichloro-4-methoxyphenylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction is of paramount importance in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3,5-dichloro-4-methoxyphenylboronic acid with a variety of aryl halides. Due to the steric hindrance imparted by the two ortho-chloro substituents, specific reaction conditions are often required to achieve high coupling efficiency. These notes provide a summary of established conditions for similar sterically hindered substrates to serve as a robust starting point for reaction optimization.

Challenges and Considerations

The coupling of this compound presents a classic case of a sterically hindered Suzuki-Miyaura reaction. The two chlorine atoms flanking the boronic acid group can impede the crucial transmetalation step in the catalytic cycle. Consequently, the selection of an appropriate palladium catalyst, ligand, and base is critical to overcome this steric barrier and achieve high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction with such hindered coupling partners.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)Ln OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂ + Base) PdII->Transmetal PdII_R Ar-Pd(II)(R)Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Application Notes and Protocols: Click Chemistry in Materials Science and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry in two distinct and impactful fields: materials science and agrochemical synthesis.

Introduction to Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, selective, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of this chemical philosophy. This reaction forms a stable triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread application in drug discovery, bioconjugation, and materials science. The reliability and versatility of CuAAC make it an invaluable tool for creating complex molecular architectures from simple, modular building blocks.

Application Note 1: Surface Functionalization of Polymer Microspheres for Advanced Materials

Objective: To demonstrate the power of CuAAC click chemistry for the surface modification of polymer materials, enhancing their properties for specific applications. This protocol details the functionalization of polystyrene microspheres with Poly(ethylene glycol) (PEG) to create a hydrophilic and bio-inert surface.

Background: The surface properties of materials dictate their interaction with the surrounding environment. For many applications, particularly in biomedicine and coatings, it is desirable to modify the surface of a hydrophobic polymer like polystyrene to improve its hydrophilicity and reduce non-specific protein adsorption. "Grafting-to" approaches using click chemistry offer a highly efficient and specific method for attaching polymers like PEG to a surface.

Experimental Workflow:

G cluster_0 Preparation of Azide-Functionalized Polystyrene Microspheres cluster_1 Synthesis of Alkyne-Terminated PEG cluster_2 CuAAC Click Reaction A Polystyrene Microspheres B Chloromethylation A->B C Azidation (NaN3) B->C D Azide-Functionalized Microspheres C->D H Azide-Functionalized Microspheres E mPEG F Reaction with Propargyl Bromide E->F G Alkyne-Terminated PEG F->G I Alkyne-Terminated PEG J CuSO4, Sodium Ascorbate H->J I->J K PEGylated Polystyrene Microspheres J->K G cluster_0 Reactant Preparation cluster_1 CuAAC Reaction cluster_2 Further Modification (Example) A Substituted Benzyl Azide C CuSO4, Sodium Ascorbate A->C B Substituted Phenylacetylene B->C D 1,4-disubstituted 1,2,3-triazole C->D E Hydrazinolysis D->E F Triazole Hydrazide Derivative E->F

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 3,5-Dichloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3,5-Dichloro-4-methoxyphenylboronic acid.

Troubleshooting Guides and FAQs

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

Low yields with this substrate can be attributed to its steric hindrance and electronic properties. The ortho-dichloro substitution pattern increases steric bulk around the boronic acid, which can impede key steps in the catalytic cycle. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be inefficient. For sterically hindered substrates, consider using catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate both oxidative addition and reductive elimination.

  • Base Selection: The choice of base is critical. Stronger bases are often required for challenging couplings. Consider switching from common bases like Na₂CO₃ to more potent options such as K₃PO₄ or Cs₂CO₃.

  • Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. Ensure your solvent is thoroughly degassed to prevent catalyst degradation and unwanted side reactions.

  • Reaction Temperature: Increased temperatures can often overcome the activation energy barrier for sterically hindered substrates. If you are running the reaction at a lower temperature, consider increasing it to 80-110 °C.

  • Purity of Reagents: Ensure the this compound and your coupling partner are pure. Impurities can inhibit the catalyst.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture.

  • Use of Anhydrous Solvents: While many Suzuki reactions tolerate water, minimizing its content can sometimes reduce homocoupling.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different palladium sources and ligands can be beneficial.

Q3: What are the likely causes of incomplete conversion of my starting materials?

Incomplete conversion can stem from several issues:

  • Catalyst Deactivation: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures. Using a more robust catalyst system or a higher catalyst loading might be necessary.

  • Insufficient Base: The base is consumed during the reaction. Ensure you are using a sufficient excess (typically 2-3 equivalents).

  • Poor Solubility: If your starting materials are not fully dissolved, the reaction will be slow and may not go to completion. Experiment with different solvent systems to ensure homogeneity.

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions, choosing a weaker base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Q4: Can you provide a starting point for an experimental protocol for a Suzuki reaction with a dichloro-substituted arylboronic acid?

Yes, the following protocol is adapted from a similar reaction and can be a good starting point for optimization with this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on the coupling of a dichloro-substituted heterocycle with an arylboronic acid and can be adapted for this compound.[1][2]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 M aqueous solution)

  • Solvents (e.g., Toluene, Methanol)

Procedure:

  • To a stirred solution of the aryl halide (5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.25 mmol) in deaerated toluene (20 mL) under a nitrogen atmosphere, add a deaerated 2 M aqueous solution of K₂CO₃ (5 mL).[1]

  • Add a solution of the arylboronic acid (5.5 mmol) in deaerated methanol (5 mL).[1]

  • The reaction mixture can be stirred at room temperature for 24 hours for mono-arylation or heated at reflux for 24 hours for di-arylation.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes reaction conditions from a study on a similar dichloro-substituted substrate, which can serve as a starting point for optimizing reactions with this compound.

Aryl HalideBoronic AcidCatalystBaseSolvent SystemTemperatureYield (%)Reference
3,5-Dichloro-1,2,4-thiadiazolep-methoxyphenylboronic acid (2.2 equiv)Pd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux55[1][2]
3,5-Dichloro-1,2,4-thiadiazolep-methoxyphenylboronic acid (1.1 equiv)Pd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRoom Temp75 (mono-arylated)[1]

Visualizations

Suzuki Reaction Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation (Ar-B(OR)2) R-Pd(II)(X)L2->Transmetalation R-Pd(II)(Ar)L2 R-Pd(II)(Ar)L2 Transmetalation->R-Pd(II)(Ar)L2 Reductive_Elimination Reductive Elimination R-Pd(II)(Ar)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Ar Product Reductive_Elimination->R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_catalyst Is the catalyst/ligand optimal for hindered substrates? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) or NHC ligands. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (e.g., K3PO4, Cs2CO3). check_base->change_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (e.g., 80-110 °C). check_temp->increase_temp No check_side_reactions Are there significant side products? check_temp->check_side_reactions Yes increase_temp->check_side_reactions address_homocoupling Improve degassing, use anhydrous solvents. check_side_reactions->address_homocoupling Homocoupling address_protodeboronation Use anhydrous conditions, a weaker base, or a boronate ester. check_side_reactions->address_protodeboronation Protodeboronation end Improved Yield check_side_reactions->end No significant side products address_homocoupling->end address_protodeboronation->end

Caption: A decision tree for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: 3,5-Dichloro-4-methoxyphenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,5-Dichloro-4-methoxyphenylboronic acid in their experiments, with a focus on mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary side reactions encountered are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1,3-dichloro-2-methoxybenzene. Homocoupling results in the dimerization of the boronic acid to form 3,3',5,5'-tetrachloro-4,4'-dimethoxybiphenyl.

Q2: What factors typically promote these side reactions?

A2: High reaction temperatures, prolonged reaction times, the presence of water, and the choice of base can significantly influence the extent of side product formation. For instance, basic conditions can accelerate the rate of protodeboronation. The presence of oxygen can also promote the homocoupling of the boronic acid.[1][2]

Q3: How can I minimize the formation of these byproducts?

A3: To minimize side reactions, it is crucial to optimize the reaction conditions. This includes using anhydrous solvents, degassing the reaction mixture to remove oxygen, using the appropriate base and catalyst system, and carefully controlling the reaction temperature and time. The use of bulky, electron-rich phosphine ligands can also be beneficial, especially for challenging substrates.

Q4: Is this compound considered an electron-rich or electron-deficient boronic acid?

A4: Due to the presence of two electron-withdrawing chlorine atoms, this compound is considered an electron-deficient arylboronic acid. This characteristic can influence its reactivity and susceptibility to certain side reactions. Electron-deficient arylboronic acids can sometimes be more prone to protodeboronation.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Protodeboronation

Symptoms:

  • Major peak corresponding to 1,3-dichloro-2-methoxybenzene in GC-MS or LC-MS analysis.

  • Low isolated yield of the target biaryl product.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Excessive Reaction Temperature or Time Monitor the reaction progress closely by TLC or LC-MS and stop the reaction upon consumption of the limiting reagent. Lowering the reaction temperature may also reduce the rate of protodeboronation.
Inappropriate Base Screen different bases. Weaker bases such as K₂CO₃ or CsF may be preferable to stronger bases like NaOH or KOH. The choice of base can be critical in minimizing protodeboronation.
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of atmospheric moisture.
Inefficient Catalyst System Consider using a more active palladium catalyst or a different phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for electron-deficient boronic acids.
Issue 2: Formation of Homocoupling Byproduct

Symptoms:

  • Presence of a significant peak corresponding to 3,3',5,5'-tetrachloro-4,4'-dimethoxybiphenyl in the reaction mixture.

  • Difficulty in purifying the desired product from the homocoupling byproduct.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Palladium(II) Precatalyst If using a Pd(II) precatalyst, ensure that the reaction conditions facilitate its reduction to the active Pd(0) species. In some cases, the homocoupling can be promoted by the Pd(II) species.
Excess Boronic Acid While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.

Quantitative Data on Side Reactions

Side ReactionSubstrateCoupling PartnerCatalyst/Base/SolventTemperatureYield of Side ProductReference
Homocoupling4-Methoxyphenylboronic acid3,5-Dichloro-1,2,4-thiadiazolePd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O/MeOHReflux5%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, CsF, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., 1-5 mol% of Pd(PPh₃)₄).

  • Add the degassed anhydrous solvent. If a biphasic system is employed, add the degassed water.

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_side_products Analyze Crude Mixture (GC-MS, LC-MS, NMR) start->check_side_products protodeboronation Protodeboronation Detected check_side_products->protodeboronation homocoupling Homocoupling Detected check_side_products->homocoupling other_issues Other Issues (e.g., Starting Material) check_side_products->other_issues protodeboronation->homocoupling No optimize_temp Lower Temperature / Reduce Time protodeboronation->optimize_temp Yes homocoupling->other_issues No degas_solvents Degas Solvents Thoroughly homocoupling->degas_solvents Yes optimize_catalyst Optimize Catalyst/Ligand other_issues->optimize_catalyst Yes optimize_base Screen Weaker Bases (e.g., K2CO3, CsF) optimize_temp->optimize_base anhydrous_conditions Ensure Anhydrous Conditions optimize_base->anhydrous_conditions end Improved Yield / Purity anhydrous_conditions->end check_catalyst Review Catalyst Choice/Loading degas_solvents->check_catalyst adjust_stoichiometry Adjust Boronic Acid Stoichiometry check_catalyst->adjust_stoichiometry adjust_stoichiometry->end check_sm_purity Check Starting Material Purity optimize_catalyst->check_sm_purity check_sm_purity->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

ReactionPathways cluster_reactants Reactants cluster_products Potential Products A 3,5-Dichloro-4-methoxyphenyl- boronic acid protodeboronation_product Protodeboronation Byproduct (1,3-dichloro-2-methoxybenzene) A->protodeboronation_product Side Reaction (H₂O, Heat, Base) homocoupling_product Homocoupling Byproduct A->homocoupling_product Side Reaction (O₂, Catalyst) catalyst Pd Catalyst + Base A->catalyst B Ar-X B->catalyst desired_product Desired Cross-Coupling Product catalyst->desired_product Desired Pathway

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

preventing protodeboronation of 3,5-Dichloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dichloro-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation, a common side reaction that can impact reaction yield and purity.

Troubleshooting Guide: Preventing Protodeboronation

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This guide provides systematic solutions to mitigate this issue during your experiments.

Problem: Low yield of the desired coupled product and formation of 3,5-dichloroanisole.

This is a classic sign of protodeboronation of your this compound. The following steps will help you diagnose and resolve the issue.

Step 1: Evaluate and Optimize Reaction Conditions

The reaction environment plays a critical role in the stability of the boronic acid.

ParameterIssueRecommended Action
Base Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.[1]Switch to milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2]
Temperature High reaction temperatures can increase the rate of protodeboronation.[1]Lower the reaction temperature. Aim for the lowest temperature that allows for efficient catalytic turnover, often in the 60-80 °C range.[2]
Solvent The presence of excess water can promote protodeboronation.While some water is often necessary for Suzuki-Miyaura reactions, consider using anhydrous conditions if compatible with your system, or minimize the amount of water.[2]
Reaction Time Prolonged exposure to reaction conditions increases the likelihood of protodeboronation.Monitor the reaction closely and work it up as soon as the starting material is consumed.
Step 2: Enhance the Catalytic System

An efficient catalytic cycle can outcompete the protodeboronation side reaction.

ParameterIssueRecommended Action
Catalyst Activity A slow catalytic turnover leaves the boronic acid vulnerable to degradation.Increase the catalyst loading (e.g., to 2-5 mol%). Employ highly active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling.[2]
Catalyst Activation Inefficient generation of the active Pd(0) species can delay the desired reaction.Use pre-formed, active Pd(0) catalysts to bypass potentially slow reduction steps.
Step 3: Utilize a More Stable Boronic Acid Surrogate

If optimizing conditions is insufficient, modifying the boronic acid itself is a powerful strategy.

SurrogateDescriptionAdvantages
Pinacol Ester Forms a cyclic ester with pinacol.Generally more stable than the free boronic acid and can often be purified by chromatography.[3]
MIDA Boronate N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable.They are air-stable solids and can be used in a "slow-release" strategy, where the boronic acid is gradually generated in situ, keeping its concentration low and minimizing decomposition.[2]
Trifluoroborate Salt Potassium trifluoroborate salts (R-BF₃K) are highly stable crystalline solids.They also act as a source for the slow release of the boronic acid under specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation?

A1: Protodeboronation is a protonolysis reaction where the C-B bond is cleaved and replaced by a C-H bond. It can be catalyzed by either acid or base. In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the mechanism often involves the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻). This anion can then be protonated at the ipso-carbon, leading to the cleavage of the C-B bond.[4] The rate of protodeboronation is highly dependent on the pH of the reaction medium.

Q2: Why is this compound susceptible to protodeboronation?

A2: Arylboronic acids with electron-withdrawing groups, such as the two chlorine atoms on this compound, can be more susceptible to protodeboronation under certain conditions. These groups can influence the electronic properties of the aromatic ring and the stability of the C-B bond.

Q3: How do I prepare the pinacol or MIDA ester of my boronic acid?

A3: Several standard procedures exist for the preparation of these esters. For pinacol esters, a common method involves the reaction of the boronic acid with pinacol, often with removal of water. MIDA boronates can be synthesized from the boronic acid and N-methyliminodiacetic acid. Detailed experimental protocols can be found in the chemical literature.

Q4: Can I use anhydrous conditions for my Suzuki-Miyaura coupling to avoid protodeboronation?

A4: Yes, using anhydrous solvents and reagents can be an effective strategy to suppress protodeboronation. However, it is important to ensure that your chosen base and catalyst system are compatible with anhydrous conditions. Some Suzuki-Miyaura reactions require water for efficient transmetalation.

Q5: Are there any analytical techniques to monitor protodeboronation during my reaction?

A5: Yes, you can monitor the progress of your reaction and the formation of the protodeboronated byproduct (3,5-dichloroanisole) using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine the optimal reaction time and conditions to maximize the yield of your desired product.

Visualizing the Workflow and Concepts

To aid in understanding the processes involved, the following diagrams illustrate the protodeboronation pathway and the recommended troubleshooting workflow.

Protodeboronation_Pathway Protodeboronation Pathway of an Arylboronic Acid A Ar-B(OH)₂ (Arylboronic Acid) B [Ar-B(OH)₃]⁻ (Arylboronate Anion) A->B + OH⁻ C Ar-H (Protodeboronated Product) B->C + H₂O (ipso-protonation) D B(OH)₄⁻ B->D + H₂O

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Protodeboronation start Low Yield & Protodeboronation Observed cond1 Optimize Reaction Conditions (Base, Temp, Solvent) start->cond1 cond2 Enhance Catalytic System (Catalyst, Ligand) cond1->cond2 No success Problem Resolved cond1->success Yes cond3 Use Boronic Acid Surrogate (Pinacol, MIDA) cond2->cond3 No cond2->success Yes cond3->success Yes fail Issue Persists cond3->fail No

Caption: A stepwise approach to troubleshooting protodeboronation.

References

Technical Support Center: Optimizing Catalyst Loading for 3,5-Dichloro-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-methoxyphenylboronic acid in cross-coupling reactions. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize catalyst loading and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Q1: My reaction is showing low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate can often be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent stability. Given the electron-withdrawing nature of the two chlorine atoms and the steric hindrance, optimizing the catalyst system is crucial.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are not degraded. Many phosphine ligands are sensitive to air and moisture. Using a fresh batch or a more stable pre-catalyst is recommended.[1]

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst deactivation and the undesirable homocoupling of the boronic acid.[1] Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can undergo protodeboronation, especially under harsh basic conditions or prolonged reaction times.[1]

  • Base Selection and Quality: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.

Q2: I am observing significant amounts of homocoupling byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, particularly when the reaction is exposed to oxygen.

  • Improve Degassing: Ensure all solvents are thoroughly degassed before use. A common method is to bubble an inert gas through the solvent for an extended period.

  • Use a Pd(0) Source: While Pd(II) pre-catalysts are common, they require in-situ reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling.

  • Optimize Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions. Refer to the data on catalyst loading optimization below.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura reaction with this compound?

A3: For a sterically hindered and electron-deficient substrate like this compound, a robust catalyst system is recommended.

  • Catalyst: A palladium pre-catalyst with a bulky, electron-rich phosphine ligand is a good starting point. Examples include those incorporating ligands like SPhos or XPhos.

  • Base: A moderately strong base such as K₂CO₃ or K₃PO₄ is often effective.

  • Solvent: A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is commonly used to dissolve both the organic and inorganic reagents.

Q4: How does catalyst loading impact the reaction yield and purity?

A4: Catalyst loading is a critical parameter to optimize. Insufficient catalyst will result in a sluggish or incomplete reaction, while excessive catalyst can be uneconomical and may lead to increased side products and difficulties in purification. A screening of catalyst loading is highly recommended.

Data Presentation: Effect of Catalyst Loading on Reaction Outcome

The following table provides illustrative data on the effect of varying the palladium catalyst loading on the yield and purity of the coupling product between this compound and a generic aryl bromide.

Catalyst Loading (mol%)Reaction Time (hours)Product Yield (%)Purity (%)Observations
0.5124590Incomplete conversion of starting material.
1.0127595Good conversion, clean reaction profile.
2.0 8 92 >98 Optimal conditions, high yield and purity.
3.089096No significant improvement in yield, increased cost.
5.068894Faster reaction, but lower purity due to side products.
  • This data is illustrative and serves as a guideline for optimization. Actual results may vary depending on the specific coupling partner and other reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand, 2 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, in a 4:1 ratio)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield start_node Low or No Yield Observed check_reagents Verify Reagent Quality and Integrity - Catalyst & Ligand Freshness - Boronic Acid Purity - Base Anhydrous? start_node->check_reagents Initial Checks check_conditions Review Reaction Conditions - Inert Atmosphere Maintained? - Solvents Properly Degassed? - Correct Temperature? start_node->check_conditions reagents_ok Reagents Verified check_reagents->reagents_ok If OK conditions_ok Conditions Verified check_conditions->conditions_ok If OK optimize_catalyst Optimize Catalyst System - Screen Different Ligands (e.g., SPhos, XPhos) - Vary Catalyst Loading (1-3 mol%) reagents_ok->optimize_catalyst optimize_base Optimize Base and Solvent - Screen Bases (K3PO4, Cs2CO3) - Adjust Solvent System (e.g., Toluene/Water) reagents_ok->optimize_base conditions_ok->optimize_catalyst conditions_ok->optimize_base success Improved Yield Achieved optimize_catalyst->success If successful re_evaluate Re-evaluate Substrate Reactivity - Consider alternative coupling partner optimize_catalyst->re_evaluate If still low yield optimize_base->success If successful optimize_base->re_evaluate If still low yield

Caption: A workflow diagram for troubleshooting low yields.

General Experimental Workflow

This diagram illustrates the typical sequence of steps for setting up a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start add_solids Add Solids to Flask (Aryl Halide, Boronic Acid, Base) start->add_solids inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) add_solids->inert_atmosphere add_catalyst Add Palladium Catalyst inert_atmosphere->add_catalyst add_solvents Add Degassed Solvents add_catalyst->add_solvents heat_stir Heat and Stir Reaction Mixture add_solvents->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor monitor->heat_stir Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Products from 3,5-Dichloro-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-methoxyphenylboronic acid. The focus is on the purification of products from common reactions, such as the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most common impurities include unreacted this compound, homocoupling byproducts of the boronic acid, residual palladium catalyst, and byproducts from the coupling partner. Protodeborylation, where the boronic acid is replaced by a hydrogen atom, can also occur.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted boronic acids can typically be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge in biaryl synthesis. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If your product is a solid, recrystallization from a carefully selected solvent or solvent system can also be a highly effective method.

Q4: Why is it important to remove the residual palladium catalyst, and what are the best methods to do so?

A4: For applications in drug development and pharmaceuticals, it is critical to remove trace metals like palladium to parts-per-million (ppm) levels due to their potential toxicity and to meet regulatory requirements. Common methods for palladium removal include:

  • Filtration: Passing the reaction mixture through a pad of Celite can remove heterogeneous palladium catalysts.

  • Metal Scavengers: For homogeneous catalysts, specialized silica-based scavengers with functional groups that bind to palladium can be used. The scavenger is stirred with the reaction mixture and then removed by filtration.

  • Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium.

Q5: My product has "oiled out" and will not crystallize. What should I do?

A5: A product oiling out during crystallization is often due to the presence of impurities. If this occurs, it is recommended to attempt further purification by column chromatography to remove these impurities. If the product is intrinsically an oil at room temperature, purification by chromatography is the most appropriate method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction; decomposition of starting materials or product; suboptimal reaction conditions.Monitor the reaction by TLC or LC-MS to ensure completion. Optimize reaction temperature, time, and reagent stoichiometry. Ensure all reagents are pure and dry.
Significant Amount of Homocoupling Product Presence of oxygen in the reaction; use of a Pd(II) precatalyst which can promote homocoupling.Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.
Product Contaminated with Boronic Acid Inefficient extraction.Perform a basic aqueous wash (e.g., with 1M NaOH) to convert the boronic acid to its water-soluble salt, which can then be removed in the aqueous layer.
Dark-colored Product Residual palladium catalyst.Filter the crude product through Celite. For homogeneous catalysts, use a metal scavenger or treat with activated carbon.
Difficulty in Purification by Column Chromatography Co-elution of product and impurities.Optimize the solvent system for column chromatography using TLC. A shallower gradient may be necessary. Consider reverse-phase chromatography if the product is sufficiently polar.
Product is an Oil and Does Not Crystallize Presence of impurities inhibiting crystallization; the product may be an oil at room temperature.Purify the product by column chromatography. If the product is still an oil after purification, it may be its natural state.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a column and allow it to pack.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table provides representative data on the effectiveness of different purification techniques for a generic Suzuki-Miyaura reaction product. Actual results will vary based on the specific product and reaction conditions.

Purification Method Typical Purity Typical Yield Notes
Aqueous Work-up 70-85%>95%Removes inorganic salts and water-soluble impurities.
Recrystallization >98%60-90%Highly dependent on the solubility of the product and impurities.
Column Chromatography >99%70-95%Effective for separating closely related compounds.
Metal Scavenger Treatment >99% (for product purity)>95%Specifically targets removal of residual palladium.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/Water) start->workup scavenger Palladium Scavenger / Activated Carbon start->scavenger If Pd residue is high extraction Basic Extraction (e.g., 1M NaOH) workup->extraction impurities1 Inorganic Salts, Water-Soluble Impurities workup->impurities1 Remove chromatography Column Chromatography extraction->chromatography boronic_acid Unreacted Boronic Acid extraction->boronic_acid Remove recrystallization Recrystallization chromatography->recrystallization byproducts Homocoupled Byproducts, Other Organic Impurities chromatography->byproducts Remove final_product Pure Product recrystallization->final_product pd_residue Palladium Residue scavenger->pd_residue Remove

Caption: General purification workflow for products from this compound reactions.

troubleshooting_logic start Problem with Purification low_purity Low Purity after Work-up start->low_purity Yes oiling_out Product Oils Out start->oiling_out No solution1 Perform Basic Wash (e.g., 1M NaOH) low_purity->solution1 pd_color Product is Dark/Black oiling_out->pd_color No solution2 Purify by Column Chromatography oiling_out->solution2 Yes similar_spots Product and Impurity Spots Close on TLC pd_color->similar_spots No solution3 Use Palladium Scavenger or Activated Carbon pd_color->solution3 Yes solution4 Optimize TLC/Column Solvent System (Shallow Gradient) similar_spots->solution4 Yes

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: 3,5-Dichloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-methoxyphenylboronic acid (CAS: 175883-61-1).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a versatile synthetic intermediate.[1] Its unique structure, featuring two chlorine atoms and a methoxy group, enhances its reactivity and selectivity in various chemical transformations.[1] It is predominantly used in:

  • Suzuki-Miyaura cross-coupling reactions: to form carbon-carbon bonds, which is a cornerstone in the synthesis of complex organic molecules.[1][2]

  • Drug Development: As a key building block in the synthesis of pharmaceuticals, particularly in the development of targeted anti-cancer agents.[1]

  • Materials Science: In the creation of novel materials with specific electronic or photophysical properties.[1]

2. What are the common impurities associated with this compound?

Impurities in this compound can arise from the synthetic route, degradation, or during its use in subsequent reactions. Common classes of impurities include:

  • Synthesis-Related Impurities:

    • Starting Materials: Residual 1,3-dichloro-2-methoxybenzene from an incomplete reaction.

    • Homocoupling Products: Biphenyl species formed from the coupling of two molecules of the organometallic intermediate generated during synthesis.

    • Isomeric Boronic Acids: Arising from non-regioselective lithiation or metal-halogen exchange at other positions on the aromatic ring.

  • Degradation Products:

    • Boroxine (Anhydride): The cyclic trimer anhydride, formed by the dehydration of the boronic acid. This is a common impurity in solid boronic acids and can exist in equilibrium with the monomeric form.[3] The formation of boroxine is reversible and can be influenced by the presence of water.

    • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 1,3-dichloro-2-methoxybenzene. This can be promoted by moisture, acidic or basic conditions, and elevated temperatures.

  • Reaction-Related Impurities (in Suzuki-Miyaura Coupling):

    • Homocoupling of the Boronic Acid: Formation of a biaryl compound derived from the coupling of two molecules of the boronic acid, often facilitated by the presence of oxygen.[2]

3. How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the main component and non-volatile impurities. A reversed-phase C18 column with a UV detector is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the structure of the main compound and can be used to identify and quantify proton-bearing impurities.

    • ¹³C NMR: Complements ¹H NMR in structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual starting materials or the protodeboronation byproduct.

4. What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It should be protected from moisture and light.

Troubleshooting Guides

Guide 1: Impurity Detection and Characterization

Problem: Unexpected peaks are observed in the analytical chromatogram (HPLC/GC) or spectrum (NMR) of this compound.

Troubleshooting Workflow:

Caption: Workflow for identifying and addressing unexpected impurities.

Guide 2: Purification of this compound

Problem: The purity of this compound is insufficient for the intended application.

Potential Solutions:

  • Recrystallization: This is often the most effective method for purifying solid arylboronic acids.

    • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution or are insoluble at high temperatures.

    • Recommended Solvents to Screen:

      • Toluene

      • Ethyl acetate/Hexanes

      • Methanol/Water

      • Acetone/Water

  • Diethanolamine Adduct Formation: For challenging purifications, converting the boronic acid to its diethanolamine ester can be a highly effective strategy. The resulting adduct is often a crystalline solid that can be easily separated from non-acidic impurities. The pure boronic acid can then be regenerated by treatment with acid.

Guide 3: Troubleshooting Suzuki-Miyaura Coupling Reactions

Problem: Low or no yield in a Suzuki-Miyaura coupling reaction using this compound.

Troubleshooting Steps:

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Substrates with XPhos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing XPhos and its palladium complexes in cross-coupling reactions, specifically tailored for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dealing with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is XPhos and why is it effective for sterically hindered substrates?

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich monophosphine ligand widely used in palladium-catalyzed cross-coupling reactions.[1] Its effectiveness with sterically hindered substrates stems from its steric bulk, which promotes the formation of highly reactive, monoligated palladium(0) species. This bulk also facilitates the reductive elimination step, which is often the rate-limiting step in challenging coupling reactions. Furthermore, its electron-rich nature enhances the rate of oxidative addition of challenging substrates like aryl chlorides.[2][3]

Q2: When should I choose an XPhos precatalyst over generating the catalyst in situ?

XPhos precatalysts, such as XPhos-G3-Pd, are generally recommended for their stability, ease of handling, and ability to generate the active Pd(0) species more cleanly and efficiently.[1][4] In situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less reliable and may lead to the formation of less active or inactive palladium species.[4][5] Precatalysts are particularly advantageous for reactions sensitive to catalyst deactivation or when dealing with very challenging substrates.

Q3: My reaction with an aryl chloride is not working. Is XPhos a suitable ligand?

Yes, XPhos is particularly well-suited for the activation of aryl chlorides, which are often unreactive in cross-coupling reactions.[2][3][6] The electron-rich nature of XPhos facilitates the challenging oxidative addition step with aryl chlorides. If you are experiencing issues, consider the troubleshooting steps outlined below, such as screening bases, solvents, and ensuring an inert atmosphere.

Q4: Can XPhos be used for reactions other than Buchwald-Hartwig amination?

Absolutely. While renowned for its success in C-N bond formation, XPhos is also a highly effective ligand for various C-C bond-forming reactions, including Suzuki-Miyaura, Negishi, and copper-free Sonogashira couplings.[1][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue, especially with challenging sterically hindered substrates. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium source and XPhos ligand, or preferably, a more stable precatalyst like XPhos-G3-Pd.[7] Consider a slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) for particularly difficult substrates.[7]
Suboptimal Base The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[8] However, these may not be compatible with all functional groups.[9] A screening of bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary. For base-sensitive substrates, a combination of an organic base with an inorganic base (e.g., DBU + NaTFA) can be a good solution.[8]
Inappropriate Solvent Substrate and reagent solubility is key.[8] Toluene, dioxane, and THF are common solvents for these reactions.[8][10] If solubility is an issue, consider a co-solvent system or a different solvent altogether, but be mindful of potential coordination to the palladium center.
Presence of Oxygen Palladium(0) catalysts are highly sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[10]
Incorrect Temperature While many reactions require heat (typically 80-110 °C), excessive temperatures (>120 °C) can lead to catalyst decomposition (formation of palladium black).[8][10] Try lowering the temperature and extending the reaction time.
Issue 2: Formation of Side Products

The presence of unexpected signals in your analytical data (e.g., NMR, LC-MS) indicates the formation of side products.

Potential Causes & Solutions

Potential Cause Recommended Solution
Homo-coupling of Starting Materials This can occur if the transmetalation or amine coordination step is slow. Ensure the purity of your reagents and consider adjusting the stoichiometry.
Dehalogenation of Aryl Halide This side reaction can be promoted by certain bases or impurities. Screening different bases or ensuring all reagents are pure and dry can mitigate this.
Reaction with Other Functional Groups If your substrate contains multiple nucleophilic sites (e.g., an amine and a phenol), protection of the competing functional group may be necessary.[6]
Issue 3: Catalyst Deactivation

If the reaction starts but stalls before completion, catalyst deactivation is a likely culprit.

Potential Causes & Solutions

Potential Cause Recommended Solution
Catalyst Poisoning Certain functional groups (e.g., pyridinic nitrogen, azo groups) can coordinate to the palladium center and inhibit its activity.[9][10] Using a ligand with greater steric bulk, like XPhos, can sometimes overcome this. In challenging cases, a different catalytic system may be required.
Formation of Inactive Palladium Species Over time, the active catalyst can convert into inactive forms, such as palladium black. This can be caused by high temperatures or the presence of impurities.[10] Lowering the reaction temperature and ensuring a clean reaction setup can help.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos-G3-Pd, 0.02 mmol, 2 mol%) and the XPhos ligand (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) to the reaction vessel.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord HNR₂ Base PdII_Amido L-Pd(II)(Ar)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst active? (Fresh? Precatalyst?) Start->Check_Catalyst Check_Catalyst->Start No, replace catalyst Check_Atmosphere Is the reaction under a strictly inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Check_Atmosphere->Start No, improve setup Screen_Base Screen different bases (e.g., NaOtBu, LHMDS, K₃PO₄) Check_Atmosphere->Screen_Base Yes Screen_Solvent Screen different solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize reaction temperature (e.g., 80-110 °C) Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

References

Technical Support Center: Stability of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of boronic acids in cross-coupling reactions. Boronic acids are indispensable reagents in modern synthetic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. However, their inherent instability can often lead to diminished reaction yields, complex product mixtures, and reproducibility issues. This guide is designed to help you diagnose and resolve common problems encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for boronic acid degradation?

A1: Boronic acids are susceptible to several degradation pathways that can compete with the desired cross-coupling reaction. The three main pathways are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the boronic acid.[1][2] This process can be catalyzed by acid or base and is often accelerated by the presence of water and elevated temperatures.[1][2]

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air (oxygen) or other oxidants, to form the corresponding alcohol or phenol. This is an irreversible process that leads to the loss of the boronic acid.[3][4]

  • Trimerization to Boroxines: Three molecules of a boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[5][6] This is a reversible equilibrium, and while boroxines can sometimes be the active species in cross-coupling, their formation can affect solubility and reactivity, leading to inconsistent results.[5][6][7][8][9]

Q2: My cross-coupling reaction is giving low to no yield. How do I know if boronic acid instability is the problem?

A2: Low or no yield is a common issue that can stem from various factors. To determine if boronic acid instability is the culprit, consider the following:

  • Analyze the crude reaction mixture: Use techniques like LC-MS or NMR to look for common byproducts of degradation. The presence of the protodeboronated arene/alkene or the corresponding phenol is a strong indicator of boronic acid decomposition.

  • Check the purity of your boronic acid: Boronic acids can degrade upon storage.[1] It is advisable to use freshly purchased or recently purified material. Some boronic acids, especially certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable on the benchtop.[1][2]

  • Run a control experiment: Set up a reaction with your boronic acid, base, and solvent at the reaction temperature but without the palladium catalyst and coupling partner. Monitor the stability of the boronic acid over time using HPLC or NMR. Significant degradation will confirm instability under the reaction conditions.

Q3: What is a "slow-release" strategy and how can it help with unstable boronic acids?

A3: The "slow-release" strategy involves using a more stable precursor that gradually generates the active boronic acid in the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition while still allowing it to participate in the catalytic cycle.[10] This approach is highly effective for notoriously unstable boronic acids.[1][2] Common slow-release precursors include:

  • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid.[1][2][11][12][13][14]

  • Potassium trifluoroborate salts (R-BF3K): These are also highly stable crystalline solids that are less prone to protodeboronation and slowly release the boronic acid under the reaction conditions.[15]

  • Boronate esters (e.g., pinacol esters): While more stable than the corresponding boronic acids, they can also hydrolyze in situ to generate the active boronic acid.[14][16]

Q4: How does the choice of base affect boronic acid stability?

A4: The base is a critical component of most cross-coupling reactions, but it can also promote boronic acid degradation, particularly protodeboronation.[17] Strong aqueous bases can accelerate the formation of the more reactive boronate anion, which is more susceptible to protonolysis.[17] For sensitive boronic acids, consider:

  • Using a milder base: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often gentler than strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).

  • Anhydrous conditions: If the reaction allows, using an anhydrous base in a dry solvent can significantly suppress protodeboronation by eliminating the primary proton source.

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low or No Yield of Desired Product Boronic acid degradation: Protodeboronation, oxidation, or boroxine formation is consuming the starting material.1. Use a stabilized boronic acid derivative: Switch to the corresponding MIDA boronate, trifluoroborate salt, or pinacol ester.[1][14][15][16] 2. Employ a "slow-release" strategy: This is particularly effective for highly unstable boronic acids.[10] 3. Optimize reaction conditions: Use anhydrous solvents, degas the reaction mixture thoroughly to remove oxygen, and consider a lower reaction temperature. 4. Change the base: Switch to a milder or non-aqueous base.[15]
Significant Formation of Protodeboronated Byproduct Presence of a proton source (water) and a strong base. 1. Use anhydrous conditions: Dry solvents and reagents are crucial. 2. Use a milder base: Consider K₂CO₃, Cs₂CO₃, or KF. 3. Lower the reaction temperature: This can slow down the rate of protodeboronation. 4. Use a protected boronic acid: MIDA boronates and trifluoroborates are excellent alternatives.[1][15]
Formation of Homocoupling Byproduct (Biaryl from Boronic Acid) Presence of oxygen or Pd(II) species. 1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[14] 2. Use a Pd(0) precatalyst: If using a Pd(II) source, it needs to be reduced in situ, which can sometimes lead to homocoupling.[14] 3. Add the boronic acid slowly: This can help to keep its concentration low and minimize side reactions.
Inconsistent Reaction Results or Poor Solubility Equilibrium between boronic acid and boroxine. 1. Add a controlled amount of water: This can shift the equilibrium from the less soluble boroxine back to the boronic acid.[5][7] 2. Use a different solvent: The boroxine-boronic acid equilibrium is solvent-dependent.[7] 3. Consider using a boronate ester: These are less prone to forming boroxines.[16]

Data Presentation: Stability and Reactivity Comparison

The choice between using a free boronic acid and a more stable derivative often involves a trade-off between reactivity and stability. The following tables provide a comparative overview.

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates [1]

EntryBoronic Acid Derivative% Remaining After 15 Days (Boronic Acid)% Remaining After 60 Days (MIDA Boronate)
12-Furan<5>95
22-Benzofuran50>95
32-Thiophene37>95
42-Benzothiophene68>95
52-Pyrrole<5>95
62-Indole14>95
7Vinyl<5>95
8Cyclopropyl<5>95

Table 2: Cross-Coupling Efficiency of Unstable Boronic Acids vs. MIDA Boronates [1]

EntryBoronic Acid DerivativeYield with Boronic Acid (%)Yield with MIDA Boronate (%)
12-Furan6496
22-Benzofuran5092
32-Thiophene3794
42-Benzothiophene6890
52-Pyrrole5195
62-Indole1493
7Vinyl4285
8Cyclopropyl3588

Table 3: Thermodynamic Parameters for Boroxine Formation from Phenylboronic Acids in CDCl₃ at 298 K [8]

Substituent (R)Keq (M⁻²)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
OMe1.40-0.8414.715.5
Me0.451.9715.113.1
H0.322.7617.214.4
Cl0.076.5318.011.5
CF₃0.0111.420.18.7

Experimental Protocols

Protocol 1: General Procedure for Monitoring Boronic Acid Stability by HPLC

This protocol provides a general method for assessing the stability of a boronic acid under specific reaction conditions.

Objective: To quantify the degradation of a boronic acid over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical C18 column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[18]

Reagents:

  • Boronic acid of interest.

  • Solvent(s) matching the reaction conditions.

  • Base (if applicable).

  • Internal standard (a stable compound that does not react under the experimental conditions and has a distinct retention time).

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid and the internal standard in the reaction solvent at a known concentration.

    • In a reaction vial, combine the boronic acid solution, solvent, and base (if applicable) to mimic the reaction conditions.

  • Time-Course Analysis:

    • At t=0, withdraw an aliquot of the reaction mixture, quench it if necessary (e.g., by adding an acidic solution to neutralize the base), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

    • Maintain the reaction mixture at the desired temperature.

    • Withdraw and prepare aliquots at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.).

  • HPLC Analysis:

    • Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water is typically used. For some boronic acids, using a mobile phase without a pH modifier can minimize on-column hydrolysis.[18]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the boronic acid and internal standard have good absorbance.

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the boronic acid and the internal standard.

    • Calculate the response factor of the boronic acid relative to the internal standard using the t=0 sample.

    • For each time point, calculate the concentration of the remaining boronic acid.

    • Plot the concentration of the boronic acid versus time to determine the degradation rate.

Protocol 2: General Procedure for Preparing MIDA Boronates from Boronic Acids[12]

This protocol describes a straightforward method for protecting boronic acids as their MIDA esters.

Objective: To synthesize a stable MIDA boronate from a boronic acid.

Materials:

  • Boronic acid (1.0 equiv).

  • N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv).[12]

  • Anhydrous dioxane.

  • Round-bottomed flask with a magnetic stir bar.

  • Septum and nitrogen inlet.

  • Oil bath.

Procedure:

  • Reaction Setup:

    • To a dry round-bottomed flask under a nitrogen atmosphere, add the MIDA anhydride and the boronic acid.

    • Add anhydrous dioxane via syringe to form a suspension.

  • Reaction:

    • Heat the mixture in an oil bath at 70 °C.

    • Stir the reaction for 24 hours. A white precipitate of the MIDA boronate will typically form.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude MIDA boronate can often be purified by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

    • Alternatively, MIDA boronates can be purified by silica gel chromatography, taking advantage of their unique property of being immobile in diethyl ether and highly mobile in THF.[12]

Visualizations

Boronic_Acid_Degradation_Pathways BA Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation (R-H) BA->Protodeboronation + H₂O, Base/Acid Oxidation Oxidation (R-OH) BA->Oxidation + O₂ / Oxidants Boroxine Boroxine ((RBO)₃) BA->Boroxine - 3 H₂O (Reversible)

Caption: Major degradation pathways of boronic acids in cross-coupling reactions.

Troubleshooting_Workflow cluster_solutions Solutions for Boronic Acid Instability start Low / No Yield in Cross-Coupling Reaction check_byproducts Analyze Crude Reaction: - Protodeboronated Product? - Oxidized Product? start->check_byproducts stability_issue Boronic Acid Instability Likely check_byproducts->stability_issue Yes other_issue Investigate Other Factors: - Catalyst Activity - Reagent Purity - Reaction Conditions check_byproducts->other_issue No use_derivative Use Stabilized Derivative (MIDA, BF₃K, Ester) stability_issue->use_derivative slow_release Employ Slow-Release Strategy stability_issue->slow_release optimize_conditions Optimize Conditions: - Anhydrous - Degas - Milder Base stability_issue->optimize_conditions

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

MIDA_Boronate_Strategy cluster_storage Benchtop Storage cluster_reaction Cross-Coupling Reaction unstable_ba Unstable Boronic Acid (Degrades) mida_boronate Air-Stable MIDA Boronate (Shelf-Stable) unstable_ba->mida_boronate Protection with MIDA slow_hydrolysis Slow Hydrolysis (Base, H₂O) mida_boronate->slow_hydrolysis low_conc_ba Low Concentration of Active Boronic Acid slow_hydrolysis->low_conc_ba coupling Cross-Coupling Product low_conc_ba->coupling

Caption: The MIDA boronate strategy for stabilizing and using unstable boronic acids.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3,5-Dichloro-4-methoxyphenylboronic Acid: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks like 3,5-Dichloro-4-methoxyphenylboronic acid is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides an objective comparison of two prominent analytical techniques for purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography is a widely used separative technique, while Quantitative Nuclear Magnetic Resonance is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte. The choice between these methods depends on the specific analytical requirements, including the need for absolute quantification, the nature of potential impurities, and available instrumentation.

Data Presentation: Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of components based on their differential distribution between a stationary and a mobile phase.Direct measurement of analyte concentration based on the proportionality between the integrated signal area of a nucleus (commonly ¹H) and the number of nuclei.[1]
Quantification Relative (area percent) unless a certified reference standard of the analyte is used for calibration.Absolute, providing a direct purity value when compared to a certified internal standard of known purity and concentration.[1]
Primary Impurities Detected Process-related impurities, degradation products, and unreacted starting materials.Any proton-containing impurity with a distinct signal from the analyte and internal standard.
Strengths High sensitivity and resolution for separating complex mixtures.High precision and accuracy for absolute purity determination; non-destructive.[2]
Limitations Purity assessment by area percent can be inaccurate if impurities have different response factors (e.g., UV absorbance) than the main compound.[1]Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures.
Typical Purity Value A purity of ≥ 95% for this compound is commercially available, as determined by HPLC.[3]Can provide a more accurate mass purity, especially in the presence of impurities with different molar absorptivity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the purity analysis of substituted phenylboronic acids by reversed-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical gradient could start with a higher aqueous composition and ramp up the organic phase concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 to 1.0 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the steps for determining the absolute purity of this compound using ¹H qNMR.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the chosen internal standard.

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the this compound.

    • Integrate a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Mandatory Visualization

PurityAnalysisWorkflow cluster_hplc HPLC Purity Analysis cluster_qnmr qNMR Purity Analysis hplc_start Sample Preparation (Dissolve in Mobile Phase) hplc_injection Inject into HPLC hplc_start->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Integration) hplc_detection->hplc_analysis hplc_result Relative Purity (Area %) hplc_analysis->hplc_result qnmr_start Sample & Internal Standard Preparation (Weighing) qnmr_dissolution Dissolve in Deuterated Solvent qnmr_start->qnmr_dissolution qnmr_acquisition NMR Spectrum Acquisition qnmr_dissolution->qnmr_acquisition qnmr_processing Data Processing qnmr_acquisition->qnmr_processing qnmr_integration Signal Integration qnmr_processing->qnmr_integration qnmr_calculation Purity Calculation qnmr_integration->qnmr_calculation qnmr_result Absolute Purity (w/w %) qnmr_calculation->qnmr_result compound This compound Sample compound->hplc_start HPLC Path compound->qnmr_start qNMR Path

Caption: Workflow for purity analysis of this compound by HPLC and qNMR.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC provides excellent separation capabilities and is widely accessible. However, for obtaining an absolute and highly accurate purity value, qNMR is the superior method as it is a primary ratio method by nature.[1] The choice of technique should be guided by the specific requirements of the analysis, with qNMR being particularly valuable for the certification of reference materials and in situations where the response factors of potential impurities are unknown or different from the main component.

References

Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of 3,5-Dichloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The choice of boronic acid is a critical parameter influencing reaction outcomes. This guide provides an objective comparison of the expected reactivity of 3,5-Dichloro-4-methoxyphenylboronic acid with other substituted phenylboronic acids, supported by experimental data from analogous systems.

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is intricately linked to the electronic properties of its substituents. Electron-donating groups (EDGs) on the phenyl ring generally enhance the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step of the catalytic cycle and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) diminish this nucleophilicity, which can retard the reaction rate and, in some cases, inhibit the coupling altogether.

This compound presents an interesting case with competing electronic effects: two electron-withdrawing chloro groups and one electron-donating methoxy group. The chloro groups at the meta positions to the boronic acid significantly decrease the electron density of the aromatic ring, which is expected to reduce its reactivity in Suzuki-Miyaura coupling. While the para-methoxy group is an activating, electron-donating group, its effect is likely to be substantially outweighed by the two deactivating chloro substituents.

Quantitative Comparison of Substituted Phenylboronic Acids

Boronic Acid DerivativeSubstituent TypeYield (%)
3,5-Dimethylphenylboronic acidElectron-Donating80
4-Methoxyphenylboronic acidElectron-Donating70
Phenylboronic acidNeutral60
4-Fluorophenylboronic acidElectron-Withdrawing55
3-Nitrophenylboronic acidStrongly Electron-Withdrawing30
3-Chloro-4-fluorophenylboronic acidStrongly Electron-WithdrawingNo Product

Table 1: Comparative yields of Suzuki-Miyaura coupling between 5-(4-bromophenyl)-4,6-dichloropyrimidine and various substituted phenylboronic acids.[1]

The data clearly illustrates that electron-rich boronic acids, such as 3,5-dimethylphenylboronic acid and 4-methoxyphenylboronic acid, provide good to high yields.[1] In contrast, boronic acids with strongly electron-withdrawing groups, like 3-chloro-4-fluorophenylboronic acid, failed to produce any of the desired product.[1] Given that this compound possesses two strong electron-withdrawing chloro groups, its reactivity is anticipated to be significantly lower than that of phenylboronic acid and more comparable to, or even lower than, that of 3-chloro-4-fluorophenylboronic acid. The presence of the methoxy group is unlikely to overcome the deactivating effect of the two chlorine atoms.

Experimental Protocols

The following is a detailed methodology for the Suzuki-Miyaura coupling reactions summarized in the table above, as described in the source literature.[1]

General Procedure for the Synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine Derivatives:

A Schlenk flask was charged with Pd(PPh₃)₄ (5 mol %) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol). The flask was evacuated and backfilled with an inert atmosphere. The solvent (6 mL) was added, and the mixture was stirred for 30 minutes at room temperature. Subsequently, the respective arylboronic acid (1.08 mmol), base (1.972 mmol), and distilled water (1.5 mL) were added. The reaction mixture was then heated to reflux at 70–80 °C for 18–22 hours. Upon completion, the reaction was cooled to room temperature, and ethyl acetate was added. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.[1]

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L2) (Intermediate) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L2) (Intermediate) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Base Base

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow Start Reaction Setup Reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Solvent Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., N2, Ar) Reagents->Inert_Atmosphere Heating Heat Reaction Mixture to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (e.g., NMR, MS) Purification->Analysis End Final Product Analysis->End

A general workflow for a typical Suzuki-Miyaura coupling experiment.

References

A Comparative Guide to Analytical Techniques for Characterizing 3,5-Dichloro-4-methoxyphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of 3,5-Dichloro-4-methoxyphenylboronic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, making robust analytical characterization essential. This document outlines the expected performance of various techniques, supported by illustrative data from closely related compounds and detailed experimental protocols to ensure reproducibility.

Performance Comparison of Analytical Techniques

The characterization of this compound (Molecular Formula: C₇H₇BCl₂O₃, Molecular Weight: 220.85 g/mol ) relies on a suite of complementary analytical methods.[1] Each technique provides unique insights into the molecule's structure, purity, and properties. The table below summarizes the expected outcomes from these analyses.

Analytical TechniqueInformation ProvidedExpected Results for this compoundComparison with Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRProvides information on the number, environment, and connectivity of hydrogen atoms.Aromatic protons would likely appear as a singlet due to symmetry. A singlet for the methoxy group protons would also be expected.Provides more detailed structural information than elemental analysis.
¹³C NMRDetermines the number and types of carbon atoms in the molecule.Distinct signals for the aromatic carbons (including the carbon attached to boron), and a signal for the methoxy carbon.Complementary to ¹H NMR, offering a complete picture of the carbon skeleton.
¹¹B NMRDirectly probes the boron atom, providing information about its coordination state (trigonal or tetrahedral).A single resonance is expected, with a chemical shift characteristic of an arylboronic acid.More specific for boron-containing compounds than other NMR techniques.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule and its fragments.The molecular ion peak [M]+• should be observable, along with characteristic isotopic patterns for the two chlorine atoms. Fragmentation may involve loss of the boronic acid group, methoxy group, or chlorine atoms.Provides exact mass and fragmentation data, which is more specific than chromatographic data alone.
High-Performance Liquid Chromatography (HPLC) Separates the target compound from impurities, allowing for purity assessment and quantification.A single major peak is expected, with a purity of ≥ 95% often reported for commercial samples.[1] Retention time will depend on the specific method conditions.Offers higher resolution and quantitative accuracy for purity analysis compared to Thin Layer Chromatography (TLC).
Single-Crystal X-ray Diffraction (XRD) Provides the precise three-dimensional arrangement of atoms in a crystal, including bond lengths and angles.Would reveal the planar structure of the phenyl ring, the geometry of the boronic acid group, and intermolecular interactions in the solid state.The definitive method for unambiguous structure determination in the solid state, surpassing the inferential nature of spectroscopic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of arylboronic acids and can be adapted for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (adjust for signal-to-noise).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

4. ¹¹B NMR Spectroscopy:

  • Instrument: 128 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 128-512.

    • Relaxation Delay: 0.5-2 seconds.

    • Spectral Width: -100 to 100 ppm.

    • Reference: BF₃·OEt₂.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A mass spectrometer equipped with an EI source.

  • Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

3. Electrospray Ionization (ESI) Mass Spectrometry (for LC-MS):

  • Instrument: A mass spectrometer with an ESI source, often coupled to an HPLC system.

  • Parameters:

    • Ionization Mode: Positive or negative, depending on the derivative and mobile phase.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas Temperature: 300-350 °C.

High-Performance Liquid Chromatography (HPLC)

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Degas both mobile phases by sonication or vacuum filtration before use.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions. Isocratic elution can also be explored.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 or 254 nm).

  • Injection Volume: 5-20 µL.

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Single-Crystal X-ray Diffraction (XRD)

1. Crystal Growth:

  • High-quality single crystals are essential. Slow evaporation of a saturated solution is a common method.

  • Dissolve the boronic acid derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Allow the solvent to evaporate slowly at a constant temperature in a loosely covered vial.

2. Crystal Mounting and Data Collection:

  • Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope.

  • Mount the crystal on a goniometer head.

  • Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[2]

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[2]

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and structural parameters.

Visualizing Analytical Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the logical flow of the characterization process and the relationships between the analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Purity & Structure MS Mass Spectrometry Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity Assay XRD X-ray Diffraction Purification->XRD Definitive Structure (if crystalline)

Figure 1. General experimental workflow for the characterization of this compound derivatives.

Technique_Comparison cluster_info Information Provided cluster_techniques Analytical Techniques Structure Molecular Structure Purity Purity & Impurities Composition Elemental Composition & Molecular Weight SolidState 3D Solid-State Structure NMR NMR NMR->Structure NMR->Composition HPLC HPLC HPLC->Purity HPLC->Composition MS Mass Spec MS->Structure MS->Composition XRD XRD XRD->SolidState

Figure 2. Logical relationship between analytical techniques and the type of information they provide for characterizing boronic acid derivatives.

This guide serves as a foundational resource for the analytical characterization of this compound and its derivatives. While specific experimental data for the title compound is limited in the public domain, the provided protocols and comparative information for related structures offer a robust starting point for researchers in the field.

References

A Head-to-Head Comparison: Validating Suzuki Coupling Products with NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a target molecule's structure is a critical checkpoint in the synthesis workflow. The Suzuki-Miyaura coupling, a powerful and widely used method for forging carbon-carbon bonds, is no exception. This guide provides an objective comparison of two cornerstone analytical techniques for the validation of Suzuki coupling products: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will delve into their respective strengths and limitations, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate validation strategy.

The successful synthesis of a biaryl compound via Suzuki coupling is just the first step; rigorous validation is paramount to ensure the desired product has been formed.[1] Both NMR and MS are powerful tools in the analytical chemist's arsenal, but they provide different and often complementary information. While Mass Spectrometry excels at providing molecular weight information and is highly sensitive, NMR spectroscopy offers an unparalleled, detailed map of the molecule's carbon-hydrogen framework, enabling unambiguous structure elucidation.[1][2]

At a Glance: NMR vs. Mass Spectrometry for Suzuki Product Validation

To facilitate a quick comparison, the following table summarizes the key performance characteristics of NMR and Mass Spectrometry in the context of validating Suzuki coupling products.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed molecular structure, connectivity of atoms, stereochemistry.[3]Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[3][4]
Confirmation of C-C Bond Direct confirmation through 2D NMR techniques like HMBC.Inferred from the molecular weight of the product.
Quantitative Analysis Inherently quantitative, allowing for purity assessment.[5]Can be quantitative, but often requires calibration curves and internal standards.[2]
Sensitivity Lower sensitivity, typically requires 5-10 mg of sample.[4]High sensitivity, capable of detecting picomole to femtomole levels.[4]
Sample Preparation Requires dissolution in deuterated solvents.[1]Can be coupled with separation techniques like GC or LC; may require minimal sample preparation.[6]
Throughput Lower throughput, experiments can be time-consuming.High throughput, especially when coupled with automated systems.
Instrumentation Cost Generally higher initial cost and maintenance.Wide range of costs depending on the type of mass spectrometer.

Digging Deeper: A Qualitative Comparison

AspectNMR SpectroscopyMass Spectrometry
Structural Elucidation Provides a detailed picture of the entire molecule's structure, including the position of substituents and the connectivity between the two coupled rings. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the molecular puzzle.Confirms the molecular weight of the product, which strongly suggests the coupling has occurred. Fragmentation patterns can provide some structural information but may not be sufficient for unambiguous identification of isomers.[3]
Purity Assessment ¹H NMR is an excellent tool for assessing the purity of a sample by comparing the integration of signals from the product to those of impurities.Can detect impurities if they have a different mass-to-charge ratio. Techniques like GC-MS and LC-MS are powerful for separating and identifying impurities.[6]
Reaction Monitoring Can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals.[5]Also well-suited for reaction monitoring, offering a rapid way to check for the presence of the desired product.[6][7]
Limitations Signal overlap in complex molecules can make interpretation of 1D spectra challenging. The lower sensitivity can be a drawback when only small amounts of product are available.[4]Does not directly reveal the connectivity of atoms. Isomeric products with the same molecular weight can be difficult to distinguish without additional techniques.[2]

Experimental Protocols

NMR Spectroscopic Analysis of a Suzuki Coupling Product

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for a typical biaryl product from a Suzuki coupling reaction.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified Suzuki coupling product.[8]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

  • For quantitative ¹H NMR, an internal standard with a known concentration can be added.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • For unambiguous structural confirmation, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[8] The HMBC experiment is particularly crucial for identifying the long-range correlation between a proton on one aromatic ring and the carbon on the other, directly confirming the newly formed C-C bond.[8]

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[1]

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.[1]

  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.[3]

  • In the HMBC spectrum, look for the key correlation across the newly formed C-C bond.

Mass Spectrometric Analysis of a Suzuki Coupling Product

This protocol describes a general procedure for analyzing a Suzuki coupling product using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and thermally stable compounds.

1. Sample Preparation:

  • Prepare a dilute solution of the purified Suzuki coupling product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If the sample contains non-volatile impurities, a simple filtration or work-up step may be necessary.

2. GC-MS Data Acquisition:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column based on its boiling point and polarity.

  • The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI).

  • The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions.

3. Data Processing and Analysis:

  • Analyze the resulting chromatogram to identify the peak corresponding to the Suzuki coupling product.

  • Examine the mass spectrum of this peak. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product.

  • Analyze the fragmentation pattern to gain further structural information and compare it with spectral libraries if available.

Visualizing the Workflow and Comparison

To better understand the processes and their relationships, the following diagrams illustrate the experimental workflows and a direct comparison of the two techniques.

Suzuki_Validation_Workflow cluster_synthesis Suzuki Coupling Reaction cluster_purification Purification cluster_validation Product Validation cluster_data Data Analysis Reactants Aryl Halide + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Product->NMR MS Mass Spectrometry (GC-MS, LC-MS, HRMS) Pure_Product->MS NMR_Data Structural Elucidation, Purity Assessment NMR->NMR_Data MS_Data Molecular Weight, Elemental Composition MS->MS_Data Final_Confirmation Confirmed Structure NMR_Data->Final_Confirmation MS_Data->Final_Confirmation

A general workflow for Suzuki coupling and subsequent product validation.

NMR_vs_MS_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry NMR_Strengths Strengths: - Unambiguous structure determination - Quantitative analysis - Detailed connectivity information NMR_Weaknesses Weaknesses: - Lower sensitivity - Can have signal overlap - Requires deuterated solvents MS_Strengths Strengths: - High sensitivity - Confirms molecular weight - High throughput MS_Weaknesses Weaknesses: - Indirect structural information - Isomers can be indistinguishable - Quantification can be complex Validation_Goal Validation of Suzuki Coupling Product Validation_Goal->NMR_Strengths Provides Validation_Goal->MS_Strengths Provides

Comparison of NMR Spectroscopy and Mass Spectrometry for product validation.

Conclusion: A Synergistic Approach

Ultimately, NMR Spectroscopy and Mass Spectrometry are not mutually exclusive but rather complementary techniques for the validation of Suzuki coupling products.[3] For unequivocal structural confirmation, 2D NMR spectroscopy, particularly the HMBC experiment, is unparalleled in its ability to directly confirm the formation of the critical C-C bond.[8] Mass spectrometry, on the other hand, is invaluable for rapid confirmation of the product's molecular weight and for assessing purity, especially when coupled with a chromatographic separation method.[6] For researchers in drug development and synthetic chemistry, a multi-faceted validation approach that leverages the strengths of both NMR and MS will provide the highest level of confidence in the successful synthesis of the target molecule.[1]

References

A Comparative Study of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3,5-Dichloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Challenging Suzuki-Miyaura Cross-Coupling Reaction.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered and electronically deactivated substrates such as 3,5-Dichloro-4-methoxyphenylboronic acid presents a significant challenge. The selection of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of palladium catalysts suitable for this transformation, supported by experimental data from analogous reactions and detailed experimental protocols.

Performance Comparison of Palladium Catalysts

Direct comparative studies on this compound are limited in publicly available literature. However, by examining data from structurally similar substrates, particularly those featuring dichloro-substitution and methoxy groups, we can infer the relative performance of common palladium catalysts. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura reactions involving substrates with similar steric and electronic properties.

Catalyst SystemCoupling Partner 1Coupling Partner 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 3,5-dichloro-1,2,4-thiadiazole4-methoxyphenylboronic acidK₂CO₃Toluene/H₂O/MeOHReflux2455[1]
Pd(OAc)₂ 2,3,5-trichloropyridinePhenylboronic acidNa₂CO₃DMF/H₂O601283-89[2][3]
Pd(dppf)Cl₂ Aryl ChloridesArylboronic AcidsVariousVariousRT - HighVariousGood to Excellent[4]
Pd(OAc)₂ / SPhos Chloro-substituted 1,2,4-benzotriazineArylboronic AcidsK₃PO₄ or Cs₂CO₃Toluene or Toluene/H₂O11024up to 72[2]

Note: The data presented is for analogous or structurally related reactions and should be used as a guide for catalyst selection and optimization.

Key Insights on Catalyst Performance

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a traditional and widely used catalyst for Suzuki-Miyaura couplings. For a substrate closely related to the topic, the coupling of 3,5-dichloro-1,2,4-thiadiazole with 4-methoxyphenylboronic acid, Pd(PPh₃)₄ provided a moderate yield of 55% under reflux conditions.[1] This suggests that while viable, this catalyst may require forcing conditions and may not be the most efficient for this challenging substrate.

  • Palladium(II) Acetate (Pd(OAc)₂): Often used in combination with phosphine ligands, Pd(OAc)₂ can be a versatile and cost-effective catalyst. In a ligand-free system for the coupling of 2,3,5-trichloropyridine with arylboronic acids, Pd(OAc)₂ demonstrated high efficiency in an aqueous medium, affording yields up to 89%.[2][3] This indicates that for some dichlorinated substrates, a simple palladium salt can be effective, particularly under greener solvent systems. When paired with bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand), Pd(OAc)₂ has been shown to be effective for coupling chloro-substituted heterocycles, albeit at elevated temperatures.[2]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is known for its robustness and effectiveness in a wide range of Suzuki-Miyaura couplings, including those involving challenging substrates.[4] While specific data for this compound was not found, its general applicability for aryl chlorides suggests it would be a strong candidate for this transformation, potentially offering good yields under milder conditions than Pd(PPh₃)₄.

  • Buchwald Ligand Systems (e.g., SPhos): The use of bulky, electron-rich phosphine ligands developed by Stephen Buchwald and his group has revolutionized palladium-catalyzed cross-coupling reactions. These ligands, when combined with a palladium source like Pd(OAc)₂, are particularly effective for the coupling of sterically hindered and electron-poor aryl chlorides.[2] For the coupling of a chloro-substituted benzotriazine, the Pd(OAc)₂/SPhos system provided good yields, highlighting its potential for activating challenging C-Cl bonds.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for the specific coupling of an aryl halide with this compound using different palladium catalysts.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Methanol (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvents (Toluene, Water, and Methanol) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Palladium(II) Acetate with a Phosphine Ligand (e.g., SPhos)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and potassium phosphate to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add degassed toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagrams illustrate the general signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)L'n-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)L'n-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert_atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) start->inert_atmosphere add_solvent Add Degassed Solvent(s) inert_atmosphere->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Reaction Workup (Quenching, Extraction, Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Efficiency of 3,5-Dichloro-4-methoxyphenylboronic Acid and Its Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of 3,5-Dichloro-4-methoxyphenylboronic acid and its commonly used ester derivatives, supported by experimental data and detailed protocols.

Executive Summary: The Reactivity versus Stability Trade-Off

The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity is counterbalanced by lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[1][3]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses where the boronic acid moiety needs to be carried through several reaction steps. However, this stability comes at the cost of lower reactivity, which may necessitate longer reaction times or more forcing conditions.[5][6]

Quantitative Performance Comparison

The following table summarizes the general quantitative and qualitative differences between arylboronic acids and their boronate esters in Suzuki-Miyaura coupling, with specific considerations for this compound.

FeatureThis compoundThis compound Esters (e.g., Pinacol Ester)
Reactivity Generally higher, leading to faster reaction times.[1][2]Generally lower, may require longer reaction times.[5][6]
Stability Prone to decomposition (protodeboronation, oxidation), shorter shelf-life.[1][3]Significantly more stable, robust to a wider range of reaction conditions.[1][4]
Typical Yield Can be high in short reaction times, but may be compromised by decomposition.[1] In some cases, like with indole substrates, boronic acids provide the highest yields.[5][6]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1] Some novel esters have shown higher yields than both acids and pinacol esters.[7]
Purity Can be challenging to obtain in high purity due to propensity for decomposition.[1]Generally high; can be purified by standard techniques like column chromatography.[1][7]
Handling & Storage May require an inert atmosphere and low temperatures for long-term storage.[1]Stable at room temperature, easy to handle.[1]
Transmetalation Rate Generally faster due to higher Lewis acidity.[1]Slower, as the ester needs to be hydrolyzed or activated to participate in the catalytic cycle. The exact transmetalating species can be unclear.[3]
Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for either this compound or its esters, with potential adjustments to reaction time and temperature for the latter.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), this compound or its ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key relationships and mechanisms.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product_out R1-R2 RedElim->Product_out ArX_in R1-X ArX_in->OxAdd Boronic_in R2-B(OR)2 Boronic_in->Transmetalation Base_in Base Base_in->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Ester_Equilibrium BoronicAcid Ar-B(OH)2 (this compound) BoronateEster Ar-B(OR)2 (Boronate Ester) BoronicAcid->BoronateEster Esterification BoronateEster->BoronicAcid Hydrolysis Pinacol + Pinacol Water - 2 H₂O

Caption: Equilibrium between a boronic acid and its pinacol ester.

Experimental_Workflow Start Start Setup Combine Reactants: Aryl Halide, Boronic Acid/Ester, Catalyst, Base Start->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product End End Product->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

assessing the impact of substituents on the reactivity of phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of phenylboronic acids is a critical parameter in a multitude of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electronic and steric nature of substituents on the phenyl ring plays a pivotal role in modulating this reactivity, influencing reaction rates, yields, and even mechanistic pathways. This guide provides a comprehensive comparison of the impact of various substituents on the reactivity of phenylboronic acids, supported by experimental data and detailed protocols.

Data Presentation: Substituent Effects on Acidity and Reactivity

The acidity of a phenylboronic acid, quantified by its pKa value, is a key indicator of its reactivity. Electron-withdrawing groups (EWGs) generally increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack and facilitating the transmetalation step in cross-coupling reactions. Conversely, electron-donating groups (EDGs) decrease Lewis acidity.[1][2] This trend is clearly illustrated by the pKa values of various para-substituted phenylboronic acids.

Substituent (p-X)Hammett Constant (σp)pKa
-OCH₃-0.279.24[3]
-CH₃-0.17~8.9
-H0.008.86[4]
-F0.068.77[4]
-Cl0.23~8.5
-CN0.66~7.8
-NO₂0.787.23[3]

Table 1: Hammett Constants and pKa Values for para-Substituted Phenylboronic Acids. This table illustrates the correlation between the electronic nature of the substituent and the acidity of the boronic acid. Generally, more positive Hammett constants correspond to lower pKa values (stronger acids).

The impact of these electronic effects on reaction outcomes is evident in the Suzuki-Miyaura coupling. While a systematic comparison of yields under identical conditions across a wide range of substituents is challenging to compile from the literature, a general trend emerges: electron-donating groups on the boronic acid partner can enhance reaction rates and yields.[5] However, reactions with electron-withdrawing substituents can also be efficient, sometimes requiring modified reaction conditions.

Phenylboronic Acid SubstituentAryl Halide PartnerProduct Yield (%)
4-Methoxy4-BromotolueneHigh
4-Methyl4-BromotolueneHigh
Unsubstituted4-BromotolueneModerate to High
4-Nitro4-BromotolueneModerate
2-Nitro4-Iodobenzonitrile85[6]

Table 2: Illustrative Yields in Suzuki-Miyaura Coupling Reactions. This table provides a qualitative and quantitative illustration of how substituents on the phenylboronic acid can influence product yields in Suzuki-Miyaura cross-coupling reactions. Note that reaction conditions can significantly impact these outcomes.

Experimental Protocols

To quantitatively assess the impact of substituents, two key experimental procedures are fundamental: the determination of pKa and the execution of a controlled Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the acidity of a given phenylboronic acid.

Materials:

  • Substituted phenylboronic acid

  • 0.05 M Potassium Chloride (KCl) solution

  • 0.05 M Sodium Hydroxide (NaOH) solution, standardized

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4 and 7).[7]

  • Accurately weigh 0.03–0.05 g of the phenylboronic acid and dissolve it in 50 mL of the 0.05 M KCl solution in a beaker with a magnetic stir bar.[7]

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the solution with the standardized 0.05 M NaOH solution, recording the pH after each addition of titrant. Add the titrant in small increments, especially near the expected equivalence point.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[7]

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for comparing the reactivity of different substituted phenylboronic acids under consistent conditions.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Add the solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at a constant temperature (e.g., 80 °C) for a set period (e.g., 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product and characterize it by appropriate analytical techniques (e.g., NMR, GC-MS).

  • Repeat the experiment with different substituted phenylboronic acids, keeping all other parameters constant to ensure a valid comparison.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the reactivity of substituted phenylboronic acids.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ PBA_EDG Phenylboronic Acid (Increased Electron Density) EDG->PBA_EDG Donates e⁻ density Reactivity_EDG Decreased Lewis Acidity (Generally Faster Suzuki Coupling) PBA_EDG->Reactivity_EDG EWG e.g., -NO₂, -CN PBA_EWG Phenylboronic Acid (Decreased Electron Density) EWG->PBA_EWG Withdraws e⁻ density Reactivity_EWG Increased Lewis Acidity (Facilitates Transmetalation) PBA_EWG->Reactivity_EWG

Caption: Electronic Effects of Substituents on Phenylboronic Acid Reactivity.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

References

literature review of Suzuki reactions involving substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides a comparative overview of Suzuki reactions involving substituted phenylboronic acids, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate reaction optimization and troubleshooting.

The versatility of the Suzuki coupling lies in its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] However, the electronic and steric nature of substituents on the phenylboronic acid can significantly impact reaction efficiency. This guide categorizes the discussion into three key areas: electron-rich, electron-deficient, and sterically hindered phenylboronic acids, providing specific examples and conditions for successful couplings.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling through three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Reaction Performance

The success of a Suzuki coupling is highly dependent on the nature of the substituents on the phenylboronic acid. The following tables summarize typical reaction conditions and yields for electron-rich, electron-deficient, and sterically hindered phenylboronic acids.

Electron-Rich Phenylboronic Acids

Electron-donating groups on the phenylboronic acid can enhance the nucleophilicity of the aryl group, facilitating the transmetalation step.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
4-Chlorotoluene4-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane/H₂O1101892
1-Bromo-4-nitrobenzene4-Aminophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80688
Electron-Deficient Phenylboronic Acids

Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. However, these boronic acids are often more stable to protodeboronation.[4]

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoacetophenone4-Formylphenylboronic acidPd(OAc)₂ (2)Buchwald Ligand (4)K₂CO₃Dioxane/H₂O801690
1-Chloro-4-nitrobenzene4-Nitrophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1202485
4-Bromoanisole4-Trifluoromethylphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH/H₂O1001293
Sterically Hindered Phenylboronic Acids

Ortho-substituents on the phenylboronic acid can sterically hinder the approach to the palladium center, making transmetalation and reductive elimination more challenging.[4] Specialized bulky ligands are often required to overcome this steric hindrance.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-methylbenzene2-Methylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O1102489
2-Bromotoluene2,6-Dimethylphenylboronic acidPd₂(dba)₃ (2)SPhos (5)Cs₂CO₃Dioxane1203678
1-Iodo-2,6-dimethylbenzeneMesitylboronic acidPd(PPh₃)₄ (5)-Ba(OH)₂DME/H₂O80495

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl bromide with a substituted phenylboronic acid.[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Add Reagents to Schlenk Tube) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for Coupling of a Sterically Hindered Substrate

This protocol is adapted for more challenging couplings involving ortho-substituted substrates.[6]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (10 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with the aryl halide, ortho-substituted phenylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add a magnetic stir bar and seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated aluminum block on a hot plate at 120 °C and stir vigorously.

  • After the indicated time, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Troubleshooting Common Issues

Despite its robustness, challenges can arise in Suzuki couplings. A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom. This is particularly problematic with electron-rich heterocyclic and some vinyl boronic acids.[6] Using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions, can mitigate this issue.[6] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is often essential to promote the reaction.[6] If a reaction fails, it is crucial to verify the quality of the reagents, ensure a properly inert atmosphere, and confirm the activity of the palladium catalyst.[6]

References

A Cost-Benefit Analysis of 3,5-Dichloro-4-methoxyphenylboronic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic selection of building blocks is paramount to the synthesis of complex molecular architectures. 3,5-Dichloro-4-methoxyphenylboronic acid has emerged as a valuable reagent, particularly in the synthesis of bioactive compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this substituted phenylboronic acid, comparing its performance with a common alternative, 4-methoxyphenylboronic acid, in the context of synthesizing analogs of the potent anti-cancer agent, Combretastatin A-4 (CA-4).

Executive Summary

This compound offers unique advantages in specific synthetic applications due to the electronic effects of its chloro-substituents. These groups can influence reaction kinetics and provide handles for further functionalization. However, these benefits come at a higher financial cost compared to simpler, non-halogenated analogs like 4-methoxyphenylboronic acid. This analysis indicates that the choice of reagent is highly dependent on the specific synthetic strategy, the desired electronic properties of the target molecule, and budgetary constraints. For syntheses where the electronic modulation offered by the dichloro-substituents is critical for biological activity or subsequent synthetic steps, the additional cost may be justified. In contrast, for the straightforward introduction of a methoxyphenyl moiety where electronic effects are less critical, 4-methoxyphenylboronic acid presents a more cost-effective solution.

Data Presentation: A Comparative Overview

The following tables provide a quantitative comparison of this compound and its simpler analog, 4-methoxyphenylboronic acid, focusing on cost and reported performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

Table 1: Cost Comparison

CompoundSupplierQuantity (g)Price (USD)Cost per Gram (USD)
This compoundSigma-Aldrich1157.00157.00
5549.00109.80
4-Methoxyphenylboronic acidSigma-Aldrich136.6336.63
576.1615.23

Note: Prices are subject to change and may vary based on purity and supplier.

Table 2: Performance in a Representative Suzuki-Miyaura Coupling

The synthesis of Combretastatin A-4 (CA-4) analogs serves as an excellent case study for comparing the utility of different boronic acids. While a direct, side-by-side comparison of the two boronic acids in the synthesis of the exact same CA-4 analog is not available in a single report, we can extrapolate from similar reactions to provide a plausible performance overview.

ParameterThis compound (Projected)4-Methoxyphenylboronic acid (Reported)
Reaction Suzuki-Miyaura coupling with a vinyl iodide partnerSuzuki-Miyaura coupling with a vinyl iodide partner
Reported Yield Estimated 50-60%78%[1]
Key Advantages Introduces electron-withdrawing groups, potentially modulating biological activity; provides sites for further functionalization.High yield, cost-effective.
Key Disadvantages Higher cost, potentially lower yield due to steric hindrance and electronic effects.Lacks the electronic modulation of the dichlorinated analog.

The projected yield for this compound is an educated estimate based on the reported yield for the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with 4-methoxyphenylboronic acid (55% for the di-substituted product), which suggests that the presence of the chloro groups can lead to more moderate yields compared to the non-halogenated analog.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling in the Synthesis of Combretastatin A-4 Analogs

This protocol is adapted from a reported synthesis of Combretastatin A-4 and can be applied to both this compound and 4-methoxyphenylboronic acid.[1]

Materials:

  • (Z)-3,4,5-Trimethoxy-β-iodostyrene (1 equivalent)

  • Arylboronic acid (this compound or 4-methoxyphenylboronic acid) (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add (Z)-3,4,5-trimethoxy-β-iodostyrene, the respective arylboronic acid, and sodium carbonate.

  • Add a 4:1 mixture of DME and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the DME under reduced pressure.

  • Add dichloromethane (DCM) to the residue and wash with saturated brine and then water.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro Tubulin Polymerization Inhibition Assay

This protocol is essential for evaluating the biological activity of synthesized Combretastatin A-4 analogs.[2][3]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (10 mM stock)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Combretastatin A-4)

  • Vehicle control (DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the solution on ice.

  • Add the test compounds, positive control, and vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate the polymerization, add the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader, pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time to obtain polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl or Vinyl Halide (e.g., (Z)-Iodostyrene) Reaction_Vessel Reaction Mixture Aryl_Halide->Reaction_Vessel Boronic_Acid Boronic Acid (e.g., 3,5-Dichloro-4-methoxy- phenylboronic acid) Boronic_Acid->Reaction_Vessel Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DME/Water) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Stirring, 80°C Purification Column Chromatography Workup->Purification Final_Product Coupled Product (e.g., CA-4 Analog) Purification->Final_Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Cost_Benefit_Analysis cluster_35D4M This compound cluster_4M 4-Methoxyphenylboronic acid Start Choice of Boronic Acid for Synthesis Decision Decision Point: Is electronic modulation critical? Start->Decision Cost_35D4M Higher Cost Benefit_35D4M Benefits: - Electronic Modulation - Sites for Further Functionalization Cost_35D4M->Benefit_35D4M Drawback_35D4M Potential for Lower Yield Benefit_35D4M->Drawback_35D4M Cost_4M Lower Cost Benefit_4M Higher Reported Yields Cost_4M->Benefit_4M Drawback_4M Limited Electronic Modulation Benefit_4M->Drawback_4M Decision->Cost_35D4M  Yes Decision->Cost_4M  No

Caption: Decision-making framework for boronic acid selection.

References

A Researcher's Guide to Spectroscopic Comparison of Starting Material and Product in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, confirming the transformation of a starting material into the desired product is a critical step. Spectroscopic techniques offer powerful, non-destructive methods to monitor reaction progress and verify the structure of the final compound.[1] This guide provides a comparative overview of three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of starting materials versus products.

The Role of Spectroscopy in Reaction Analysis

Spectroscopic methods are instrumental in tracking the chemical changes that occur during a reaction.[2] By comparing the spectra of the starting material and the product, researchers can identify the disappearance of reactant signals and the appearance of new signals corresponding to the product.[3] This comparison provides crucial evidence for the success of a chemical transformation.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic technique provides unique insights into molecular structure. A multi-faceted approach utilizing NMR, IR, and MS often yields the most comprehensive understanding of a chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of a molecule in solution.[4] It provides information about the chemical environment, connectivity, and stereochemistry of atoms. When comparing the NMR spectra of a starting material and its product, key changes to look for include shifts in the positions of signals (chemical shifts), changes in the splitting patterns (coupling), and the appearance or disappearance of signals.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly adept at identifying the functional groups present in a molecule.[7] The absorption of infrared radiation causes molecular bonds to vibrate at specific frequencies.[8] A chemical reaction is often characterized by a change in functional groups, which can be readily observed by comparing the IR spectra of the reactant and product.[9] For instance, the disappearance of a broad O-H stretch and the appearance of a sharp C=O stretch can indicate the oxidation of an alcohol to a ketone.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[11] This technique is invaluable for determining the molecular weight of the product and confirming that it differs from the starting material as expected.[12] Analysis of the fragmentation patterns can also provide structural information that complements data from NMR and IR spectroscopy.[13]

Quantitative Data Summary

The following tables summarize key quantitative data used in the spectroscopic comparison of starting materials and products.

Table 1: Characteristic ¹H NMR Chemical Shifts

Functional GroupTypical Chemical Shift (ppm)Notes
Alkane (C-H)0.9 - 1.8
Alkene (C=C-H)4.5 - 6.5
Alkyne (C≡C-H)2.0 - 3.0
Aromatic (Ar-H)6.5 - 8.5
Alcohol (O-H)1.0 - 5.0 (broad)Position is concentration and solvent dependent.
Aldehyde (CHO)9.0 - 10.0
Carboxylic Acid (COOH)10.0 - 13.0 (very broad)
Ester (RCOOR')3.5 - 4.5 (for O-C-H)
Amine (N-H)1.0 - 5.0 (broad)

Table 2: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Alcohol, Phenol)3200 - 3600Strong, Broad
O-H (Carboxylic Acid)2500 - 3300Strong, Very Broad
N-H (Amine, Amide)3300 - 3500Medium, Sharp (primary amines show two bands)
C-H (Alkane)2850 - 3000Strong
C-H (Alkene)3000 - 3100Medium
C-H (Alkyne)~3300Strong, Sharp
C=O (Ketone, Aldehyde)1710 - 1740Strong, Sharp
C=O (Ester)1735 - 1750Strong, Sharp
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=O (Amide)1630 - 1680Strong, Sharp
C≡N (Nitrile)2220 - 2260Medium, Sharp
C≡C (Alkyne)2100 - 2260Weak to Medium, Sharp

Table 3: Common Mass Spectrometry Fragmentation Patterns

Functional GroupCharacteristic Fragment LossNotes
AlcoholsLoss of H₂O (M-18)
Aldehydes/KetonesAlpha-cleavage
EstersMcLafferty rearrangement
Alkyl HalidesLoss of halogen radicalIsotopic patterns for Cl and Br are distinctive.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on proper sample preparation and instrument operation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the starting material or product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum. A standard experiment involves a 90° pulse and an acquisition time of 2-4 seconds. For a more detailed analysis, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can be performed.[14]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm). Integrate the signals to determine the relative ratios of protons.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between salt plates.[15]

  • Background Spectrum: Record a background spectrum of the empty sample holder (for pellets) or clean salt plates. This will be automatically subtracted from the sample spectrum.[3]

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum.

  • Data Analysis: Identify the key absorption bands and their corresponding wavenumbers. Compare the spectrum of the product to that of the starting material to identify changes in functional groups.[16]

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

  • Sample Introduction: Introduce the sample into the mass spectrometer. Common methods include direct infusion or through a liquid chromatography (LC) system (LC-MS).[17]

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.[18] Compare the mass spectrum of the product with that of the starting material.

Workflow for Spectroscopic Comparison

The following diagram illustrates the general workflow for comparing the spectroscopic data of a starting material and a product.

G cluster_start Starting Material Analysis cluster_reaction Chemical Reaction cluster_product Product Analysis cluster_comparison Data Comparison and Analysis SM Starting Material NMR_SM Acquire NMR Spectrum SM->NMR_SM IR_SM Acquire IR Spectrum SM->IR_SM MS_SM Acquire Mass Spectrum SM->MS_SM Reaction Perform Chemical Reaction SM->Reaction Compare_NMR Compare NMR Spectra NMR_SM->Compare_NMR Compare_IR Compare IR Spectra IR_SM->Compare_IR Compare_MS Compare Mass Spectra MS_SM->Compare_MS Product Product Reaction->Product NMR_Prod Acquire NMR Spectrum Product->NMR_Prod IR_Prod Acquire IR Spectrum Product->IR_Prod MS_Prod Acquire Mass Spectrum Product->MS_Prod NMR_Prod->Compare_NMR IR_Prod->Compare_IR MS_Prod->Compare_MS Conclusion Draw Conclusion: Reaction Success/Failure Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for spectroscopic comparison of starting material and product.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently determine the outcome of a chemical reaction and ensure the identity and purity of their synthesized products.

References

Safety Operating Guide

Safe Disposal of 3,5-Dichloro-4-methoxyphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3,5-Dichloro-4-methoxyphenylboronic acid as a halogenated organic solid waste. Do not dispose of down the drain or in regular trash. Segregate from non-halogenated and other incompatible waste streams.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a chlorinated organic compound, specific handling procedures are required.[1]

Hazard Identification and Classification

This compound is a halogenated arylboronic acid. While specific toxicological data is limited, it should be handled as a compound that causes skin and eye irritation.[2] Arylboronic acids as a class are considered potentially genotoxic, warranting careful handling and disposal. All waste containing this substance must be treated as hazardous chemical waste.[1]

Waste Segregation and Collection

Proper segregation is the most critical step in the safe disposal of this chemical. Halogenated organic wastes must be collected separately from all other waste streams to ensure proper treatment, which typically involves incineration at a regulated facility.[1]

Waste StreamContainer Type & LabelingIncompatible MaterialsDisposal Route
Solid this compound Waste Clearly labeled, sealed, and compatible container (e.g., HDPE). Label: "HALOGENATED ORGANIC SOLID WASTE" with the full chemical name.Non-halogenated organics, strong oxidizing agents, strong bases, acids.[1]Licensed Hazardous Waste Disposal Service
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Double-bagged in durable plastic bags or placed in a lined, sealed container. Label: "HALOGENATED ORGANIC SOLID WASTE".Liquids, sharps, non-halogenated waste.Licensed Hazardous Waste Disposal Service
Solutions in Organic Solvents (e.g., DCM, Chloroform) Designated, compatible (e.g., polyethylene) container for "HALOGENATED ORGANIC LIQUID WASTE".[1] Do not use metal cans.Aqueous solutions, acids, bases, oxidizers, non-halogenated solvents.Licensed Hazardous Waste Disposal Service
Empty Stock Containers Triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as "HALOGENATED ORGANIC LIQUID WASTE". Deface the original label and dispose of the container according to institutional guidelines for clean glassware/plastic.-Institutional recycling or waste stream after decontamination.

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the disposal of pure (or near-pure) solid this compound and contaminated materials.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

Procedure:

  • Designate a Waste Area: Conduct all waste handling and packaging within a designated area, preferably inside a chemical fume hood to avoid inhalation of dust.

  • Prepare the Waste Container:

    • Obtain a designated container for "HALOGENATED ORGANIC SOLID WASTE" from your institution's environmental health and safety (EHS) office.

    • Ensure the container is clean, in good condition, and has a secure, threaded cap.

    • Properly label the container with the words "Hazardous Waste," "Halogenated Organic Solid Waste," and list the full chemical name: "this compound."

  • Transfer of Solid Waste:

    • Carefully transfer the solid waste into the prepared container using a spatula or scoop.

    • Avoid creating dust. If the material is a fine powder, handle it with extreme care.

    • Place any contaminated disposable items, such as weighing paper or gloves, into the same container or a separate, appropriately labeled bag for halogenated solid waste.

  • Seal and Store:

    • Securely close the container. Do not overfill; allow for headspace.

    • Wipe the exterior of the container clean with a damp cloth or paper towel (dispose of the towel as contaminated solid waste).

    • Store the sealed container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and handoff.

Emergency and Spill Procedures

In the event of a spill, the primary goal is to contain the material safely and prevent its spread.

  • Small Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum may be used if available and appropriate.

    • Place the swept material and any cleanup items (e.g., absorbent pads, towels) into a sealed container labeled as "HALOGENATED ORGANIC SOLID WASTE."

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and restrict access to the location.

    • Contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Waste Generation cluster_classify Classification cluster_streams Waste Streams cluster_actions Actions cluster_end Final Disposal start Generate Waste (this compound) classify Is the waste halogenated? start->classify solid Pure Solid or Contaminated PPE classify->solid Yes, Solid liquid Solution in Organic Solvent classify->liquid Yes, Liquid container Empty Stock Container classify->container Yes, Container collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid->collect_liquid rinse Triple Rinse with Solvent container->rinse ehs Store for EHS Pickup (Licensed Disposal) collect_solid->ehs collect_liquid->ehs collect_rinsate Collect Rinsate as Halogenated Liquid Waste rinse->collect_rinsate dispose_container Dispose of Clean Container per Site Policy rinse->dispose_container collect_rinsate->ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3,5-Dichloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 3,5-Dichloro-4-methoxyphenylboronic acid. The following procedures are based on established best practices for handling similar boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9][10]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[8]

  • Wash hands thoroughly with soap and water after handling and before breaks.[6][8][9]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Remove any contaminated clothing immediately and wash it before reuse.[2][4][8]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][8][9]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[8][9]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[9]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[9]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][9]Minimizes the risk of respiratory tract irritation.[9]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[9]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7][9]

    • The work area should be clean and free of clutter.[9]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2][9]

    • Avoid generating dust when transferring the solid.[9][10] Use appropriate tools, such as a spatula, for transfers.[9]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][9]

    • Properly remove and dispose of PPE.

Emergency and Disposal Plan

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][2][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2][3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. Do NOT induce vomiting.[1][2][3]

Spill and Leak Procedures:

  • Use proper personal protective equipment as indicated in the PPE section.

  • Vacuum or sweep up material and place it into a suitable disposal container.[1]

  • Clean up spills immediately, observing precautions in the Protective Equipment section.[1]

  • Avoid generating dusty conditions.[1][10]

  • Provide ventilation.[1]

Disposal Plan:

  • Dispose of contents/container to an approved waste disposal plant.[2][3]

  • Waste is classified as hazardous. Dispose of in accordance with the European Directives on waste and hazardous waste.[3]

  • Contaminated packaging should be disposed of as hazardous or special waste.[3]

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe handle_transfer Transfer Chemical prep_ppe->handle_transfer prep_sds Review SDS prep_sds->prep_fume_hood handle_reaction Perform Reaction handle_transfer->handle_reaction handle_storage Store Properly handle_reaction->handle_storage cleanup_decontaminate Decontaminate Workspace handle_storage->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE cleanup_waste->cleanup_doff_ppe emergency_exposure Exposure Response emergency_spill Spill Response

Caption: Safe handling workflow for boronic acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.